molecular formula C10H11ClN2O2 B1662735 Aminochlorthenoxazin CAS No. 3567-76-8

Aminochlorthenoxazin

Numéro de catalogue: B1662735
Numéro CAS: 3567-76-8
Poids moléculaire: 226.66 g/mol
Clé InChI: PCYLDXMXEPSXFW-UHFFFAOYSA-N
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Description

Aminochlorthenoxazin (CAS Number: 3567-76-8) is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol. It is described in scientific literature as an antipyretic and analgesic agent, indicating its relevance in pharmacological research . This compound is part of the benzoxazinone derivative family, a class of heterocyclic compounds that have garnered significant research interest due to their diverse biological activities . Benzoxazinones and their degradation products, such as aminophenoxazinones, are studied for a range of potential applications, including as anticancer, antibacterial, antifungal, and antiviral agents . Researchers are actively exploring the mechanisms of action of these compounds, which may involve interactions with enzymatic pathways like histone deacetylases, leading to altered gene expression and cytotoxicity in target cells . As such, this compound serves as a valuable scaffold for investigating new therapeutic strategies and understanding biochemical pathways. This product is supplied with a purity of >90% and is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-amino-2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-4-3-9-13-10(14)7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYLDXMXEPSXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC(O2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3443-15-0 (mono-hydrochloride)
Record name Aminochlorthenoxazin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567768
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DSSTOX Substance ID

DTXSID70957052
Record name 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3567-76-8
Record name Aminochlorthenoxazin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOCHLORTHENOXAZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM6P84G66V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Aminochlorthenoxazin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Aminochlorthenoxazin, chemically known as 2-amino-7-chloro-3H-phenoxazin-3-one. The primary synthetic route involves a two-step process commencing with the synthesis of the key precursor, 2-amino-5-chlorophenol (B1209517), followed by its oxidative dimerization to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a phenoxazinone derivative, a class of compounds known for a variety of biological activities. The synthesis of this and similar molecules is of significant interest for the exploration of new therapeutic agents. The core structure, a phenoxazine (B87303) ring, is typically formed through the oxidative coupling of substituted ortho-aminophenols. This guide focuses on a practical and accessible synthetic pathway to obtain this compound.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-stage process:

  • Stage 1: Precursor Synthesis. The key precursor, 2-amino-5-chlorophenol, is synthesized from 2-chloro-5-nitrophenol (B15424) via a reduction reaction.

  • Stage 2: Oxidative Dimerization. Two molecules of 2-amino-5-chlorophenol undergo oxidative coupling to form the phenoxazinone ring structure of 2-amino-7-chloro-3H-phenoxazin-3-one (this compound).

Below is a diagram illustrating the overall synthesis pathway.

Synthesis_Pathway Overall Synthesis Pathway of this compound cluster_precursor Stage 1: Precursor Synthesis cluster_final_product Stage 2: Oxidative Dimerization A 2-Chloro-5-nitrophenol B 2-Amino-5-chlorophenol A->B Reduction (e.g., Fe/NH4Cl or H2/Pt/C) C 2-Amino-5-chlorophenol (2 molecules) D 2-Amino-7-chloro-3H-phenoxazin-3-one (this compound) C->D Oxidative Coupling (e.g., K3[Fe(CN)6] or Laccase) Experimental_Workflow Experimental Workflow for Oxidative Dimerization A Dissolve 2-amino-5-chlorophenol in phosphate (B84403) buffer (pH 7.5) C Slowly add oxidant to precursor solution with stirring A->C B Prepare K3[Fe(CN)6] solution in phosphate buffer B->C D Monitor reaction progress (TLC or LC-MS) C->D E Extract product with ethyl acetate D->E F Wash organic layer with brine E->F G Dry over anhydrous Na2SO4 F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Obtain pure this compound I->J

An In-depth Technical Guide to the Structural Analogs and Derivatives of Aminochlorthenoxazin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public information directly pertaining to Aminochlorthenoxazin, this guide focuses on the broader class of aminophenoxazinone and benzoxazine (B1645224) derivatives. These compounds share a core structural similarity with this compound and their study provides valuable insights into the synthesis, biological activities, and potential mechanisms of action relevant to this chemical class.

Introduction

This compound, identified as an antipyretic and analgesic agent, belongs to the benzoxazine class of heterocyclic compounds. While specific data on its structural analogs and derivatives are scarce in publicly accessible literature, the broader family of aminophenoxazinones and other substituted benzoxazines has been the subject of considerable research. These related compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these structural analogs, offering a valuable resource for researchers, scientists, and drug development professionals.

Core Structure and Derivatives

The core chemical structure of this compound is a 7-amino-2-(chloromethyl)-2,3-dihydro-1,4-benzoxazin-3-one. Research into related compounds has largely focused on modifications at various positions of the benzoxazine ring system to explore structure-activity relationships (SAR).

Table 1: Representative Aminophenoxazinone and Benzoxazine Derivatives and their Biological Activities

Compound ClassRepresentative StructuresBiological ActivityReference
Aminophenoxazinones 2-amino-3H-phenoxazin-3-oneAnticancer, Antibacterial, Antifungal[1][2]
2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one (Phx-1)Anticancer[2]
3-amino-1,4α-dihydro-4α,8-dimethyl-2H-phenoxazin-2-one (Phx-2)Anticancer[2]
Benzoxazine Derivatives 2-Alkylamino-substituted-1,4-benzoxazinesNeuroprotective[3]
2H-benzo[b][1][3]oxazin-3(4H)-one derivativesAntimicrobial[2]

Synthesis of Structural Analogs

The synthesis of aminophenoxazinone and benzoxazine derivatives often involves the condensation of substituted 2-aminophenols with various reagents.

General Synthesis of 2-Amino-3H-phenoxazin-3-one Derivatives

A common method for the synthesis of the 2-amino-3H-phenoxazin-3-one scaffold is the oxidative dimerization of 2-aminophenols.

Experimental Protocol: Synthesis of 2-Amino-3H-phenoxazin-3-one [4]

  • Preparation of Reagents:

  • Reaction Procedure:

    • The first 2-aminophenol solution is added to the first sodium iodate solution and stirred for 10 minutes.

    • The second 2-aminophenol solution is then added to the reaction mixture.

    • After 2 hours of stirring, the second sodium iodate solution is added.

    • The reaction mixture is stirred at room temperature for 20 hours.

  • Work-up and Purification:

    • Acetone is removed from the reaction mixture under reduced pressure.

    • The remaining aqueous mixture is cooled in an ice bath.

    • The resulting solid precipitate is collected by filtration and washed with cold water to yield the crude product.

    • Further purification can be achieved by recrystallization or chromatography.

Biological Activity and Experimental Protocols

Anticancer Activity

Several aminophenoxazinone derivatives have demonstrated potent anticancer activity.

Table 2: In Vitro Anticancer Activity of Selected Aminophenoxazinone Derivatives [3]

CompoundCell LineIC50 (µM)Exposure Time (h)
Phx-3 LN229 (Glioblastoma)2.602 ± 0.08724
1.655 ± 0.09348

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Cancer cell lines (e.g., LN229) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Phx-3) and incubated for specified durations (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways

The mechanism of action of aminophenoxazinones has been primarily investigated in the context of their anticancer effects. For instance, the compound Phx-3 has been shown to induce apoptosis in glioblastoma cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[3]

G Hypothetical Signaling Pathway for Phx-3 Induced Apoptosis Phx3 Phx-3 Mitochondria Mitochondria Phx3->Mitochondria ROS ROS Generation Mitochondria->ROS JNK JNK Pathway Activation ROS->JNK Caspase Caspase Cascade JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway of Phx-3 induced apoptosis.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the development of novel aminophenoxazinone derivatives involves synthesis, characterization, and biological evaluation.

G General Experimental Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-Aminophenols) Synthesis Chemical Synthesis (e.g., Oxidative Dimerization) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Characterization->InVitro InVivo In Vivo Models (e.g., Animal models of disease) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for developing novel derivatives.

Conclusion

While direct information on the structural analogs and derivatives of this compound is limited, the study of the broader aminophenoxazinone and benzoxazine classes provides a solid foundation for future research. The synthetic methodologies, biological evaluation techniques, and initial mechanistic insights discussed in this guide offer a framework for the design and development of novel analogs with potential therapeutic applications, including but not limited to analgesic and antipyretic activities. Further investigation into the specific SAR of this compound derivatives is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide on the Stability and Degradation Profile of Aminochlorthenoxazin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminochlorthenoxazin, chemically known as 6-Amino-2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, is a molecule belonging to the benzoxazin-4-one class of heterocyclic compounds. Compounds in this class are known for their diverse biological activities. Understanding the stability and degradation profile of this compound is critical for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy.

This technical guide provides a comprehensive overview of the predicted stability and degradation pathways of this compound based on the established reactivity of its core chemical structure. It outlines the probable degradation mechanisms under various stress conditions and offers detailed experimental protocols for conducting forced degradation studies.

Predicted Stability and Degradation Pathways

The chemical structure of this compound contains a 4H-3,1-benzoxazin-4-one ring system, which is known to be susceptible to certain degradation pathways, primarily hydrolysis. The presence of an amino group and a chloroethyl side chain may also influence its stability.

2.1. Hydrolytic Degradation

The primary degradation pathway for 2-aryl-4H-3,1-benzoxazin-4-ones is hydrolysis, which results in the opening of the oxazinone ring to form a benzoic acid derivative.[1] The rate of hydrolysis is often pH-dependent. The benzoxazinone (B8607429) ring system is known to be susceptible to hydrolysis, which leads to the opening of the oxazinone ring.[1] Studies on analogous 1,2-dihydro-3,1-benzoxazin-4-one derivatives have shown that these compounds are particularly sensitive to hydrolysis in the pH range of 4.0 to 8.0, exhibiting short half-lives.

The proposed hydrolytic degradation pathway of this compound is initiated by the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon (C4) of the oxazinone ring, leading to ring cleavage.

G This compound This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) This compound->Hydrolysis H₂O / H⁺ or OH⁻ Degradation_Product 2-((2-hydroxyethyl)amino)benzoic acid derivative (Ring-Opened Product) Hydrolysis->Degradation_Product

Caption: Predicted hydrolytic degradation pathway of this compound.

2.2. Photolytic Degradation

Compounds with aromatic rings and heteroatoms can be susceptible to photodegradation. Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.[1] While specific data on this compound is unavailable, related heterocyclic compounds are known to undergo photodegradation.

2.3. Thermal Degradation

Thermal stress can induce degradation, and the stability of this compound at elevated temperatures should be evaluated. The degradation pathway under thermal stress may differ from hydrolytic or photolytic pathways.

2.4. Oxidative Degradation

The amino group on the benzene (B151609) ring of this compound could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

Inferred Forced Degradation Profile

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2] Based on the known chemistry of benzoxazin-4-ones, a plausible forced degradation profile for this compound is summarized below. The target for forced degradation is typically 5-20% degradation of the parent compound.[1]

Table 1: Inferred Forced Degradation Data for this compound

Stress ConditionReagent/ConditionDurationTemperaturePredicted % DegradationMajor Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 hours60°C10 - 15%Ring-opened benzoic acid derivative
Base Hydrolysis 0.1 M NaOH4 hours40°C15 - 20%Ring-opened benzoic acid derivative
Neutral Hydrolysis Water48 hours60°C5 - 10%Ring-opened benzoic acid derivative
Oxidative 3% H₂O₂24 hoursRoom Temp5 - 10%N-oxide derivative and other oxidative products
Thermal Solid State48 hours80°C< 5%To be determined
Photolytic UV light (254 nm)24 hoursRoom Temp10 - 15%To be determined

Experimental Protocols for Forced Degradation Studies

The following are detailed, representative protocols for conducting forced degradation studies on this compound. These protocols are based on general industry practices and literature on similar compounds.[1][3]

4.1. General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

4.2. Acid Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

4.3. Base Hydrolysis

  • To 1 mL of the this compound stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution at 40°C for 4 hours.

  • At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase for HPLC analysis.

4.4. Oxidative Degradation

  • To 1 mL of the this compound stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw aliquots and dilute with the mobile phase for analysis.

4.5. Thermal Degradation

  • Place a known amount of solid this compound in a stable, controlled-temperature oven at 80°C for 48 hours.

  • At specified intervals, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

4.6. Photolytic Degradation

  • Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) to UV light at 254 nm in a photostability chamber for 24 hours.

  • A control sample should be kept in the dark under the same conditions.

  • At defined time points, withdraw samples for HPLC analysis.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock_Solution This compound Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1 M NaOH, 40°C) Stock_Solution->Base Oxidative Oxidative (3% H₂O₂, RT) Stock_Solution->Oxidative Thermal Thermal (Solid, 80°C) Stock_Solution->Thermal Photolytic Photolytic (UV 254 nm, RT) Stock_Solution->Photolytic Sampling Time-point Sampling & Neutralization (if applicable) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling HPLC Stability-Indicating HPLC-UV/MS Analysis Sampling->HPLC Characterization Degradant Characterization (MS/MS, NMR) HPLC->Characterization

Caption: General experimental workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent drug from all significant degradation products and impurities.

5.1. Method Development Strategy

  • Column Selection: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to achieve adequate separation.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. Mass spectrometry (MS) detection is invaluable for identifying the mass of the degradation products.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and robustness.

Conclusion

While direct stability data for this compound is currently lacking in the public domain, a comprehensive understanding of the stability and degradation profile can be inferred from the well-established chemistry of the benzoxazin-4-one scaffold. The primary anticipated degradation pathway is hydrolysis, leading to the opening of the heterocyclic ring. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to confirm these predictions, identify potential degradation products, and develop a validated stability-indicating analytical method. The information presented in this guide provides a solid foundation for initiating such studies, which are a regulatory requirement and a critical step in the pharmaceutical development of this compound.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Benzoxazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzoxazine (B1645224) derivatives are a versatile class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazine (B8389632) ring.[1][2][3][4] This structural motif has garnered significant attention in medicinal chemistry due to the wide spectrum of pharmacological properties exhibited by its derivatives.[1][3] These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents, among other activities, making them a fertile ground for drug discovery and development.[1][3][5][6] This guide provides an in-depth overview of the biological activity screening of benzoxazine compounds, detailing common experimental protocols, presenting quantitative data, and visualizing key workflows and pathways for researchers, scientists, and drug development professionals.

Key Biological Activities and Data

Benzoxazine and its derivatives have been extensively studied for various biological activities. The primary areas of investigation include their efficacy as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Benzoxazine derivatives have demonstrated notable activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7] The heterocyclic nature of the benzoxazine molecule is thought to contribute significantly to its antimicrobial and antifouling properties.[7]

Table 1: Antimicrobial Activity of Selected Benzoxazine Derivatives

Compound/DerivativeTarget MicroorganismActivity MetricResultReference
BOZ-OlaS. aureusMIC5 µg/mL[8]
BOZ-OlaS. aureusMBC110 µg/mL[8]
BOZ-OlaE. coliMIC17 µg/mL[8]
BOZ-OlaE. coliMBC360 µg/mL[8]
BOZ-OlaP. aeruginosaMIC53 µg/mL[8]
BOZ-OlaP. aeruginosaMBC780 µg/mL[8]
Ch/poly(C-fu) (40/60) filmE. coliMIC50 µg/mL[8]
Ch/poly(C-fu) (40/60) filmS. aureusMIC50 µg/mL[8]
Ch/poly(C-fu) (40/60) filmE. coliInhibition Zone18 ± 0.5 mm[8]
Ch/poly(C-fu) (40/60) filmS. aureusInhibition Zone18 ± 0.9 mm[8]
Benzoxazine-6-sulfonamides (1b, 1c, 2d, 2g, 2l)B. subtilisMIC31.25 µg/mL[9]
6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-oneAcinetobacter baumanniiGrowth Inhibition (at 32 µg/ml)27%[7]
6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-oneCandida albicansFungicidal ActivityActive[7]
Anticancer Activity

A significant body of research has focused on the anticancer properties of benzoxazine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[10][11][12][13] For instance, certain benzoxazinone (B8607429) derivatives have been found to target and downregulate the expression of the c-Myc proto-oncogene, which is often overexpressed in cancer cells.[11] Others have been identified as inhibitors of human topoisomerase I, an enzyme critical for DNA replication.[14]

Table 2: Anticancer Activity of Selected Benzoxazine Derivatives

Compound/DerivativeCancer Cell LineActivity MetricResult (IC50)Reference
Derivative 7 (from study)HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)Antiproliferative Activity< 10 µM[12]
Derivative 15 (from study)HepG2, MCF-7, HCT-29Antiproliferative Activity< 10 µM[12]
Benzo[a]phenoxazine C9RKO (Colorectal), MCF7 (Breast)Antiproliferative ActivityLow micromolar range[15]
Benzo[a]phenoxazine A36RKO (Colorectal), MCF7 (Breast)Antiproliferative ActivityLow micromolar range[15]
Benzo[a]phenoxazine A42RKO (Colorectal), MCF7 (Breast)Antiproliferative ActivityLow micromolar range[15]
BONC-001 (2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one)Human Topoisomerase ICatalytic Inhibitor8.34 mM[14]
BONC-013 (ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate)Human Topoisomerase IPotential Poison0.0006 mM[14]
Compound 2b (3,4-dihydro-2H-1,4-benzoxazine derivative)MCF-7 (Breast)Cytotoxicity2.27 µM[16]
Compound 2b (3,4-dihydro-2H-1,4-benzoxazine derivative)HCT-116 (Colon)Cytotoxicity4.44 µM[16]
Compound 4b (3,4-dihydro-2H-1,4-benzoxazine derivative)MCF-7 (Breast)Cytotoxicity3.26 µM[16]
Compound 4b (3,4-dihydro-2H-1,4-benzoxazine derivative)HCT-116 (Colon)Cytotoxicity7.63 µM[16]
Anti-inflammatory Activity

Benzoxazine derivatives have also been evaluated for their anti-inflammatory potential. Some have been synthesized as hybrids with known nonsteroidal anti-inflammatory drugs (NSAIDs) and have shown significant activity in animal models.[5] A key mechanism of action for some derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[17]

Table 3: Anti-inflammatory and COX Inhibition Activity of Selected Benzoxazine Derivatives

Compound/DerivativeAssay/TargetActivity MetricResultReference
Compound 3d (benzoxazinone-diclofenac hybrid)Carrageenan-induced rat paw edema% Inhibition62.61%[5]
Compound 3d (benzoxazinone-diclofenac hybrid)Acetic acid-induced writhing (analgesic)% Protection62.36%[5]
Compound 3e (1,4-benzoxazine derivative)COX-2 InhibitionIC500.57 µM[17]
Compound 3f (1,4-benzoxazine derivative)COX-2 InhibitionIC500.61 µM[17]
Compound 3r (1,4-benzoxazine derivative)COX-2 InhibitionIC500.68 µM[17]
Compound 3s (1,4-benzoxazine derivative)COX-2 InhibitionIC500.72 µM[17]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable screening of biological activities. Below are methodologies for key assays.

Antimicrobial Screening: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[18]

  • Preparation: A two-fold serial dilution of the test benzoxazine compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).[18] A positive control (microorganism without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under suitable conditions (e.g., 35-37°C for 16-20 hours for bacteria).[18]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity or growth.[18]

Anticancer Screening: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[18]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazine compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[18]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.[18]

In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[18]

  • Animal Acclimatization: Rodents (typically rats) are acclimated to laboratory conditions.

  • Compound Administration: The test benzoxazine compound, a vehicle control, and a standard drug (e.g., indomethacin) are administered to different groups of animals, usually orally or via intraperitoneal injection.[18]

  • Induction of Edema: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal to induce localized inflammation.[18]

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., every hour for 5 hours).[18]

  • Data Analysis: The percentage of edema inhibition is calculated for the treated groups by comparing the increase in paw volume to that of the vehicle control group.[18]

Visualizations of Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes and relationships in the screening of benzoxazine compounds.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Advanced Evaluation Synthesis Synthesis of Benzoxazine Library PrimaryScreen Primary Screening (e.g., Antimicrobial, Cytotoxicity) Synthesis->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent SAR Structure-Activity Relationship (SAR) Studies HitIdent->SAR LeadOpt Lead Optimization SAR->LeadOpt MechAction Mechanism of Action Studies LeadOpt->MechAction InVivo In Vivo Efficacy & Toxicology MechAction->InVivo

Caption: A generalized workflow for the discovery and development of bioactive benzoxazine compounds.

G Benzoxazine Benzoxazine Derivative Cell Cancer Cell p53 p53 Activation Cell->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Permeability Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_R1 R1 Substituent cluster_R2 R2 Substituent cluster_Activity Resulting Activity node_base Benzoxazine Core R1 R2 R1_H H node_base:f1->R1_H R1_EW Electron Withdrawing (e.g., -Cl, -NO2) node_base:f1->R1_EW R1_ED Electron Donating (e.g., -OCH3) node_base:f1->R1_ED R2_Alkyl Small Alkyl node_base:f2->R2_Alkyl R2_Aryl Aryl Group node_base:f2->R2_Aryl Act_Low Low Activity R1_H->Act_Low Act_High High Activity R1_EW->Act_High Act_Mod Moderate Activity R1_ED->Act_Mod R2_Alkyl->Act_Mod R2_Aryl->Act_High

References

Methodological & Application

Application Notes and Protocols for HPLC-UV Analysis of Aminochlorthenoxazin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Aminochlorthenoxazin (ACTX) using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The methodology is adapted from established protocols for structurally similar compounds, specifically Chlorzoxazone (B1668890), providing a robust starting point for method development and validation. This application note includes comprehensive experimental procedures, a summary of key quantitative parameters, and a visual representation of the analytical workflow.

Introduction

This compound (ACTX) is a benzoxazine (B1645224) derivative with potential applications in pharmaceutical development. Accurate and reliable quantitative analysis is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, sensitive, and specific method for the analysis of small organic molecules like ACTX. This protocol outlines a reversed-phase HPLC-UV method for the determination of this compound.

Experimental Protocol

This protocol is based on methodologies developed for the structurally analogous compound, Chlorzoxazone, and is expected to provide a high degree of success for the analysis of this compound.[1][2][3][4][5]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector is required.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][4]

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Acetic Acid (glacial, analytical grade) or Orthophosphoric Acid (analytical grade)

    • This compound reference standard

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

    • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in methanol and dilute with the mobile phase to fall within the calibration range. For formulations, a powder equivalent to a specific amount of ACTX should be accurately weighed, dissolved in methanol, sonicated, and filtered through a 0.45 µm syringe filter before dilution with the mobile phase.[5]

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development:

  • Mobile Phase: A mixture of Acetonitrile and water (containing a small percentage of acid for peak shape improvement, e.g., 0.1% acetic acid or adjusted to a specific pH with orthophosphoric acid). A common starting ratio is 40:60 (v/v) Acetonitrile:Acidified Water.[2] Isocratic elution is preferred for simplicity and robustness.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

  • UV Detection Wavelength: Based on the UV absorbance spectrum of structurally similar compounds, a detection wavelength in the range of 270-290 nm is recommended. A starting wavelength of 287 nm can be used.[2] The optimal wavelength should be determined by obtaining a UV spectrum of this compound.

Method Validation Parameters

For regulatory submissions and to ensure the reliability of the results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Accuracy: The closeness of the test results to the true value. This can be determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table summarizes the proposed quantitative parameters for the HPLC-UV analysis of this compound, based on typical performance characteristics of similar assays.

ParameterProposed SpecificationReference
Column C18 (250 mm x 4.6 mm, 5 µm)[1][4]
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (40:60 v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[5]
Detection Wavelength 287 nm[2]
Linearity Range 1 - 100 µg/mL (Correlation Coefficient > 0.999)[2]
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%[2]
Limit of Quantitation ~0.05 µg/mL[2]

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_std Weigh ACTX Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standard Solutions dissolve_std->dilute_std hplc_system HPLC System Setup (Column, Mobile Phase, etc.) dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample dilute_sample Dilute Sample to Working Concentration filter_sample->dilute_sample inject_std Inject Standard Solutions (Calibration Curve) hplc_system->inject_std inject_sample Inject Sample Solutions hplc_system->inject_sample run_hplc Chromatographic Separation (Isocratic Elution) inject_std->run_hplc inject_sample->run_hplc detect_uv UV Detection (287 nm) run_hplc->detect_uv acquire_data Data Acquisition detect_uv->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks generate_curve Generate Calibration Curve integrate_peaks->generate_curve quantify_sample Quantify ACTX in Sample integrate_peaks->quantify_sample generate_curve->quantify_sample report_results Report Results quantify_sample->report_results analysis_end End report_results->analysis_end

References

Application Notes and Protocols for Cell-based Assay for Aminochlorthenoxazin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminochlorthenoxazin is a phenoxazine (B87303) derivative, a class of compounds with diverse biological activities. Related phenoxazine compounds, such as 2-aminophenoxazine-3-one, have demonstrated pro-apoptotic and cytotoxic effects on cancer cells by causing a rapid and drastic decrease in intracellular pH[1]. This suggests that this compound may also possess cytotoxic properties, making it a compound of interest for further investigation in drug discovery and development.

This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic potential of this compound. The assays described herein are designed to assess different aspects of cell death, including metabolic activity, membrane integrity, and apoptosis. By employing a multi-assay approach, researchers can gain a more complete understanding of the compound's mechanism of action. The described methods include the MTT assay for cell viability, the LDH assay for necrosis, and the Caspase-3/7 assay for apoptosis.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the cytotoxicity assays.

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100
IC50 (µM) \multicolumn{3}{c}{Calculated from dose-response curve}

Table 2: Membrane Integrity Assessment by LDH Release Assay

Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0
0.1
1
10
50
100
Positive Control100

Table 3: Apoptosis Induction by Caspase-3/7 Activity Assay

Concentration (µM)Mean Luminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
0 (Vehicle Control)1
0.1
1
10
50
100
Positive Control

Experimental Protocols

I. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[2][3][4]

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[2]

  • MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)[2]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[2]

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only).[2]

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[2]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

II. LDH Cytotoxicity Assay

This assay quantitatively measures the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis, providing an indicator of cytotoxicity due to compromised cell membrane integrity.[5][6]

Materials:

  • CytoTox 96® Non-Radioactive Cytotoxicity Assay kit (Promega) or similar

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at the desired density in 100 µL of culture medium.

    • Prepare wells for controls: no-cell control (medium only), vehicle control (cells with vehicle), and maximum LDH release control (cells to be lysed).[7]

  • Compound Treatment:

    • Add 100 µL of this compound dilutions to the appropriate wells.

    • Incubate the plate at 37°C for the desired exposure period.[5]

  • Maximum LDH Release Control:

    • 30 minutes before the end of the exposure period, add 10 µL of 10X Lysis Solution (from the kit) to the maximum LDH release control wells.

  • Sample Collection and LDH Reaction:

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the Substrate Mix according to the kit's instructions.[5]

    • Add 50 µL of the reconstituted Substrate Mix to each well of the new plate.[5]

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm within one hour using a microplate reader.

III. Caspase-3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.[8][9] The assay provides a proluminescent substrate that is cleaved by active caspases to generate a "glow-type" luminescent signal.[9]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Selected cell line

  • Complete cell culture medium (white-walled 96-well plates are recommended for luminescence assays)

  • This compound

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of medium.

    • Include appropriate controls (vehicle, no-cell).

    • Treat cells with a range of this compound concentrations and incubate for the desired time.

  • Assay Reagent Preparation and Addition:

    • Thaw the Caspase-Glo® 3/7 Reagent and equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium.[9]

  • Incubation:

    • Mix the contents of the wells by gently shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock Solution compound_treatment Treat Cells with Serial Dilutions compound_prep->compound_treatment cell_seeding->compound_treatment incubation Incubate for 24, 48, 72 hours compound_treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Necrosis) incubation->ldh_assay caspase_assay Caspase 3/7 Assay (Apoptosis) incubation->caspase_assay read_plate Read Plate (Absorbance/Luminescence) mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate data_analysis Calculate % Viability, % Cytotoxicity, Fold Change read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

G cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_outcome Cellular Outcome stimulus This compound initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) stimulus->initiator_caspases activates effector_caspases Effector Caspases (Caspase-3, Caspase-7) initiator_caspases->effector_caspases activates substrate_cleavage Cleavage of Cellular Substrates effector_caspases->substrate_cleavage leads to apoptosis Apoptosis (Cell Death) substrate_cleavage->apoptosis

Caption: Simplified signaling pathway for Caspase-mediated apoptosis.

References

Application Notes and Protocols for In Vivo Dosing and Administration of Novel Compounds in Mice: A General Guideline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes and protocols provide a general framework for the in vivo dosing and administration of novel chemical entities, such as "Aminochlorthenoxazin," in mice. As no specific data for this compound was found in the public domain, the following information is based on established guidelines for preclinical research with novel compounds. Researchers must adhere to all institutional and national guidelines for animal welfare and conduct thorough literature reviews for any available information on the specific compound of interest before commencing any in vivo studies. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[1][2][3]

Introduction

The in vivo evaluation of a novel compound in a mouse model is a critical step in preclinical drug development. This document outlines the key considerations and methodologies for determining the appropriate dosing and administration route for a new chemical entity. The selection of a suitable administration route and dosing regimen is crucial for obtaining reliable and reproducible data on the compound's efficacy, pharmacokinetics, and toxicology.[4] Factors to consider when selecting an administration route include the compound's physicochemical properties, the desired therapeutic effect (local vs. systemic), and the target tissue or organ.[5][6]

Data Presentation: Recommended Administration Routes and Volumes

The following tables summarize common administration routes for mice, along with recommended injection volumes and needle sizes. These are general guidelines, and the optimal parameters may vary depending on the specific study and the properties of the compound being administered.[7]

Table 1: Parenteral Administration Routes in Adult Mice [7]

RouteAbbreviationMaximum VolumeNeedle Gauge (Typical)
Intravenous (tail vein)IV0.2 mL27-30 G
IntraperitonealIP2.0 mL25-27 G
SubcutaneousSC2.0 mL (in multiple sites)25-27 G
IntramuscularIM0.05 mL per site25-27 G
IntradermalID0.05 mL26-28 G

Table 2: Enteral and Other Administration Routes in Adult Mice

RouteAbbreviationMaximum VolumeEquipment
Oral (gavage)PO10 mL/kg18-20 G gavage needle
IntranasalIN0.05 mLMicropipette

Experimental Protocols

The following are detailed protocols for common administration routes. These should be adapted based on the specific requirements of the experimental design.

Preparation of Dosing Solutions

For any novel compound, careful consideration must be given to the formulation of the dosing solution.

  • Vehicle Selection: The vehicle should be non-toxic, sterile, and inert, and it should solubilize the compound at the desired concentration.[5] Common vehicles include sterile saline, phosphate-buffered saline (PBS), and various oil-based formulations.[8] The physicochemical properties of the test compound, such as its solubility and stability, will dictate the choice of vehicle.[8]

  • Sterility: For parenteral routes, the dosing solution must be sterile to prevent infection.[1][7] This is typically achieved by filtration through a 0.22 µm filter.

  • pH and Osmolality: The pH and osmolality of the formulation should be as close to physiological levels as possible to minimize irritation and discomfort to the animal.[1]

Intraperitoneal (IP) Injection

Intraperitoneal injections are a common method for administering substances systemically.[9]

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: The ideal injection site is in the lower right or left abdominal quadrant to avoid puncturing the bladder or cecum.[9]

  • Needle Insertion: Insert a 25-27 gauge needle at a 10-20 degree angle.

  • Aspiration: Gently pull back on the syringe plunger to ensure that no blood or urine is aspirated, which would indicate entry into a blood vessel or the bladder.

  • Injection: Slowly inject the solution into the peritoneal cavity.

  • Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Subcutaneous (SC) Injection

Subcutaneous injections are used for the sustained release of substances.[9]

  • Animal Restraint: Restrain the mouse by scruffing the loose skin over the neck and shoulders.

  • Injection Site: Lift the skin to form a "tent."

  • Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

  • Injection: Inject the solution into the subcutaneous space.

  • Withdrawal: Withdraw the needle and gently massage the area to help disperse the solution.

Intravenous (IV) Injection (Tail Vein)

Intravenous injections provide rapid and complete bioavailability.[9] This technique requires a higher level of skill.

  • Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins, making them more visible and accessible.

  • Animal Restraint: Place the mouse in a suitable restraint device that allows access to the tail.

  • Vein Identification: Identify one of the lateral tail veins.

  • Needle Insertion: Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.

  • Confirmation of Placement: Correct placement is often indicated by a lack of resistance and the absence of a subcutaneous bleb upon injection of a small volume.

  • Injection: Slowly inject the solution.

  • Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Oral Gavage (PO)

Oral gavage is used to administer a precise dose of a substance directly into the stomach.[9][10]

  • Animal Restraint: Gently restrain the mouse by scruffing the neck to straighten the neck and back.

  • Gavage Needle Insertion: Gently insert a flexible, ball-tipped gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Confirmation of Placement: Ensure the needle has entered the esophagus and not the trachea.

  • Administration: Slowly administer the substance.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Monitor the mouse for any signs of respiratory distress.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the in vivo dosing and administration of a novel compound in mice.

experimental_workflow start Start: Novel Compound 'this compound' lit_review Literature Review & In Vitro Data Analysis start->lit_review formulation Formulation Development (Vehicle Selection, Solubility) lit_review->formulation route_selection Administration Route Selection (IV, IP, SC, PO, etc.) formulation->route_selection dose_range Dose Range Finding Study (Acute Toxicity) route_selection->dose_range pk_study Pharmacokinetic (PK) Study (Single Dose) dose_range->pk_study efficacy_study Efficacy/Pharmacodynamic (PD) Study (Multiple Dosing Regimens) pk_study->efficacy_study data_analysis Data Analysis and Interpretation efficacy_study->data_analysis end End: Establish Dosing Regimen data_analysis->end

Caption: Workflow for establishing in vivo dosing of a novel compound.

Signaling Pathway (Hypothetical)

As no information is available for the signaling pathways affected by this compound, a diagram cannot be provided. For a novel compound, the identification of affected signaling pathways would typically follow initial efficacy studies and involve techniques such as transcriptomics, proteomics, and targeted molecular assays.

The following is a hypothetical example of how a signaling pathway diagram might be structured once the mechanism of action is elucidated.

hypothetical_pathway compound This compound receptor Target Receptor compound->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for a novel compound.

References

Application Notes and Protocols for the Synthesis of Aminochlorthenoxazin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminochlorthenoxazin, specifically 2-amino-7-chloro-3H-phenoxazin-3-one, and its derivatives are a class of heterocyclic compounds belonging to the phenoxazinone family. These molecules have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The core structure, 2-aminophenoxazin-3-one, is a known chromophore in actinomycin (B1170597) D, a potent anticancer antibiotic. This document provides detailed methods and protocols for the synthesis of the this compound core and its subsequent derivatization, which is crucial for the development of new therapeutic agents with improved efficacy and specificity.

Core Synthesis: Oxidative Coupling of 2-Aminophenols

The primary and most common method for synthesizing the 2-aminophenoxazin-3-one scaffold is the oxidative coupling of two molecules of a corresponding 2-aminophenol (B121084). This reaction can be achieved through various means, including enzymatic catalysis, metal-catalyzed oxidation, and other chemical oxidation methods. The general mechanism involves the oxidation of the aminophenol to a quinone-imine intermediate, which then undergoes a series of condensation and further oxidation steps to form the tricyclic phenoxazinone system.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 2_Aminophenol_1 2-Aminophenol Derivative (2 eq.) Aminophenoxazinone 2-Aminophenoxazin-3-one Derivative 2_Aminophenol_1->Aminophenoxazinone Oxidative Coupling Oxidizing_Agent Oxidizing Agent (e.g., O2, NaIO3, Metal Catalyst) Oxidizing_Agent->Aminophenoxazinone

Caption: General workflow for the synthesis of 2-aminophenoxazin-3-one derivatives.

Experimental Protocol 1: Synthesis of 2-Amino-8-chloro-3H-phenoxazin-3-one

This protocol is adapted for the synthesis of a chloro-substituted aminophenoxazinone and can be modified for the 7-chloro isomer by using the appropriate starting material (2-amino-4-chlorophenol).

Materials:

Procedure: [1]

  • Prepare a solution of the chosen 2-aminophenol derivative (e.g., 2-amino-5-chlorophenol, 280 mg) in acetone (10 mL).

  • In a separate flask, prepare a solution of sodium iodate (500 mg) in deionized water (50 mL).

  • Add the 2-aminophenol solution to the sodium iodate solution.

  • Stir the mixture vigorously for 10 minutes at room temperature.

  • After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite® to remove any insoluble material.

  • Dry the filtrate with anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the desired 2-amino-chloro-3H-phenoxazin-3-one derivative.

Derivatization of the this compound Core

Once the core 2-amino-7-chloro-3H-phenoxazin-3-one is synthesized, further structural modifications can be made to explore structure-activity relationships. Key reaction sites for derivatization include the amino group and the aromatic rings.

N-Acylation

The amino group at the C2 position can be readily acylated to form amides. This modification can influence the compound's solubility, lipophilicity, and interaction with biological targets.

G This compound 2-Amino-7-chloro- 3H-phenoxazin-3-one N_Acylated_Product N-Acyl-Aminochlorthenoxazin Derivative This compound->N_Acylated_Product Acylating_Agent Acylating Agent (e.g., Acyl Chloride, Anhydride) Acylating_Agent->N_Acylated_Product Base Base (e.g., Pyridine, TEA) Base->N_Acylated_Product

Caption: Workflow for the N-acylation of the aminophenoxazinone core.

This protocol describes the acetylation of the parent 2-aminophenoxazin-3-one and can be applied to the chloro-substituted analogue.

Materials:

Procedure:

  • Dissolve 2-aminophenoxazin-3-one in pyridine.

  • Add acetic anhydride dropwise to the solution while stirring.

  • Heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-acetylamino-3H-phenoxazin-3-one.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl or vinyl substituents, significantly expanding the chemical diversity of the derivatives.

G This compound 2-Amino-7-chloro- 3H-phenoxazin-3-one Coupled_Product 7-Aryl/Vinyl-Aminophenoxazinone Derivative This compound->Coupled_Product Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Coupled_Product Base Base (e.g., K3PO4) Base->Coupled_Product

Caption: Workflow for Suzuki-Miyaura cross-coupling on the aminophenoxazinone core.

This protocol is based on a similar chloro-substituted phenoxazine (B87303) system and can be adapted for 2-amino-7-chloro-3H-phenoxazin-3-one.

Materials: [2]

  • 2-Amino-7-chloro-3H-phenoxazin-3-one

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (B28343)

Procedure: [2]

  • In a reaction vessel, combine 2-amino-7-chloro-3H-phenoxazin-3-one, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add anhydrous toluene to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 7-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 7-aryl-2-aminophenoxazin-3-one derivative.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for phenoxazinone derivatives.

Table 1: Yields of Substituted 2-Aminophenoxazin-3-one Synthesis

Starting MaterialProductOxidizing AgentYield (%)Reference
2-Aminophenol2-Amino-3H-phenoxazin-3-oneSodium iodate28[1]
2-Amino-4-carboxyphenol2-Amino-3-oxo-3H-phenoxazine-8-carboxylic acidSodium iodate5.2[1]
o-Aminophenol2-Aminophenoxazin-3-oneCu(II) complex 8484[3]
o-Aminophenol2-Aminophenoxazin-3-oneCu(II) complex 8572[3]

Table 2: Catalytic Efficiency in 2-Aminophenoxazin-3-one Synthesis

Catalystkcat (h⁻¹)Reference
Cobalt Complex 2500.4[4]
Cobalt Complex 3508.9[4]
Cobalt Complex 4511.2[4]
Cobalt Complex 656.0[3]
Cobalt Complex 753.8[3]
Copper Complex 607.8 x 10⁵[4]
Copper Complex 626.2 x 10⁶[4]

Mechanism of Action: Anticancer Activity

Several aminophenoxazinone derivatives, particularly the parent compound 2-aminophenoxazin-3-one (often referred to as Phx-3), have demonstrated potent anticancer activity. The primary mechanism involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways.

A key event is the reduction of intracellular pH (pHi) in cancer cells, which disrupts cellular homeostasis. This is followed by mitochondrial depolarization, leading to an increase in ROS. The elevated ROS levels then activate stress-related signaling cascades, most notably the JNK pathway, which plays a crucial role in triggering apoptosis. Concurrently, pro-survival pathways such as the AKT/mTOR pathway are often suppressed.

Signaling Pathway Diagram:

G pHi_decrease Intracellular pH (pHi) Decrease Mitochondria Mitochondrial Depolarization pHi_decrease->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS JNK_pathway JNK Pathway Activation ROS->JNK_pathway Activates Apoptosis Apoptosis JNK_pathway->Apoptosis Promotes AKT_mTOR_pathway AKT/mTOR Pathway Suppression AKT_mTOR_pathway->Apoptosis Inhibits Inhibition This compound This compound This compound->AKT_mTOR_pathway Suppresses

Caption: Proposed signaling pathway for apoptosis induction by aminophenoxazinone derivatives.

Conclusion

The synthesis of this compound derivatives offers a promising avenue for the discovery of new therapeutic agents. The foundational oxidative coupling of 2-aminophenols provides a reliable route to the core phenoxazinone scaffold. Subsequent derivatization through methods such as N-acylation and palladium-catalyzed cross-coupling allows for extensive structural diversification. Understanding the mechanism of action, particularly the induction of apoptosis via ROS generation and modulation of signaling pathways, will be instrumental in the rational design of more potent and selective drug candidates. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Note: Analytical Techniques for the Characterization of Aminochlorthenoxazin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminochlorthenoxazin is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any new chemical entity, comprehensive characterization is essential to confirm its identity, purity, and stability. This document provides detailed protocols and application notes for the analytical characterization of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for structural elucidation, quantitative analysis, and impurity profiling, ensuring the quality and safety of the active pharmaceutical ingredient (API).

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are employed to provide a complete structural map of this compound.

Expected ¹H and ¹³C NMR Spectral Features

For a putative structure of a chlorinated aminobenzoxazine derivative, characteristic chemical shifts are expected. The oxazine (B8389632) ring protons, specifically those on the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms (O-CH₂-N and Ar-CH₂-N), provide key diagnostic signals in the ¹H NMR spectrum, typically appearing between 4.5 and 5.8 ppm.[1] The aromatic protons will exhibit splitting patterns consistent with the substitution on the benzene (B151609) ring. In the ¹³C NMR spectrum, the carbons of these methylene groups and the aromatic carbons provide further structural confirmation.[2][3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound reference standard and dissolve it in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A relaxation delay of 2-5 seconds is recommended.

    • Acquire a sufficient number of scans (typically >1024) to obtain a high-quality spectrum.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal reference.

Quantitative Analysis by HPLC-UV

A robust and validated reversed-phase HPLC method with UV detection is essential for quantifying this compound in bulk material and for monitoring its stability.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λ_max of this compound determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution: Prepare the analysis sample at a target concentration of 50 µg/mL using the diluent.

Data Presentation: HPLC-UV Method Validation Summary

The method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics for such a method.

ParameterResult
Linearity (R²)> 0.999
Range1.0 - 150 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0% - 102.0%
SpecificityNo interference from blank or impurities

Note: The quantitative data presented are representative values based on similar validated methods for heterocyclic compounds and should be confirmed experimentally.[4]

Impurity Profiling by LC-MS/MS

Impurity profiling is a critical component of drug development, ensuring the safety and quality of the API.[5][6] A sensitive LC-MS/MS method is developed for the detection and identification of potential process-related impurities and degradation products. According to ICH guidelines, impurities present at levels above 0.1% should be identified.[6][7]

Experimental Protocol: LC-MS/MS Analysis
  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • The same LC conditions as the HPLC-UV method can be adapted, often using smaller particle size columns (e.g., <2 µm) for better resolution and faster analysis times. The use of volatile mobile phase additives like formic acid is crucial for MS compatibility.[8]

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan for initial screening and precursor ion selection.

    • Product Ion Scan (MS/MS): Fragment the precursor ion of this compound and any detected impurities to obtain structural information.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Optimize collision energy for each target impurity to achieve characteristic fragmentation patterns.

  • Sample Preparation:

    • Prepare samples as described in the HPLC-UV protocol. For impurity identification, a more concentrated sample (e.g., 1 mg/mL) may be required to detect trace components.

Data Presentation: LC-MS/MS Method Performance
ParameterResult
Linearity (R²)> 0.995
Range0.1 - 10 µg/mL
Limit of Detection (LOD)0.04 µg/g
Limit of Quantification (LOQ)0.13 µg/g
SpecificityConfirmed by unique MRM transitions and retention time

Note: The quantitative data is representative and based on methods for trace impurity analysis.[9]

Mandatory Visualizations

Overall Analytical Workflow

The following diagram illustrates the logical workflow for the complete characterization of this compound.

G cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Purity Analysis cluster_final Final Assessment synthesis Synthesis of This compound purification Purification & Isolation synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) Structural Confirmation purification->nmr hplc_uv HPLC-UV Assay & Purity purification->hplc_uv lc_ms LC-MS/MS Impurity ID & Mol. Weight purification->lc_ms elemental Elemental Analysis Empirical Formula purification->elemental report Comprehensive Characterization Report nmr->report hplc_uv->report lc_ms->report elemental->report

Fig. 1: Overall workflow for this compound characterization.
Impurity Identification Workflow

This diagram details the systematic process for identifying and characterizing unknown impurities.

G start Analyze Sample by HPLC-UV Method detect_impurity Impurity Peak Detected (> 0.1%)? start->detect_impurity lcms_analysis Inject on LC-MS/MS System detect_impurity->lcms_analysis Yes end_pass No Action Required (Impurity < 0.1%) detect_impurity->end_pass No get_mw Determine Molecular Weight (Full Scan MS) lcms_analysis->get_mw get_fragments Acquire MS/MS Spectrum (Product Ion Scan) get_mw->get_fragments propose_structure Propose Structure based on Fragments & Synthesis Pathway get_fragments->propose_structure end_identified Impurity Structure Identified propose_structure->end_identified

Fig. 2: Workflow for the identification of unknown impurities.

References

Application Notes and Protocols for High-Throughput Screening of Aminochlorthenoxazin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminochlorthenoxazin (ACT), chemically known as 6-Amino-2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one hydrochloride, is a compound with potential analgesic and antipyretic properties, suggesting activity within the central nervous system (CNS). Its structural features, particularly the benzoxazinone (B8607429) core, are found in various biologically active compounds. This has led to interest in its potential as a modulator of CNS targets, such as ion channels or neurotransmitter receptors, which are critical in the pathophysiology of numerous neurological disorders. High-throughput screening (HTS) assays provide an efficient platform for the rapid evaluation of compounds like this compound against these targets to identify novel therapeutic leads.

This document provides detailed application notes and protocols for a representative high-throughput screening assay to evaluate the activity of this compound. The focus of this hypothetical application is on the modulation of GABA-A receptors, a key target for many CNS-acting drugs, including anticonvulsants and anxiolytics.

Data Presentation

The following tables summarize hypothetical quantitative data from a primary high-throughput screen and a subsequent dose-response analysis of this compound.

Table 1: Primary High-Throughput Screening (HTS) Data Summary

ParameterValueDescription
Compound Concentration10 µMThe fixed concentration of this compound used in the primary screen.
Mean Percent Inhibition45.8%The average inhibition of the target activity observed in the presence of the compound.
Standard Deviation3.2%The variability of the inhibition measurement across replicate wells.
Z'-Factor0.72A statistical measure of the quality of the HTS assay, indicating a large separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.
Signal-to-Background (S/B)8.5The ratio of the signal from the negative control to the signal from the positive control, indicating a robust assay window.

Table 2: Dose-Response Analysis of this compound

ParameterValueDescription
IC507.8 µMThe half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the target's activity.
Hill Slope1.2The steepness of the dose-response curve, providing insights into the binding cooperativity of the compound.
0.98The coefficient of determination, indicating a good fit of the dose-response curve to the experimental data.

Experimental Protocols

This section details the methodology for a fluorescence-based high-throughput screening assay designed to identify modulators of GABA-A receptors.

Principle of the Assay

This assay utilizes a recombinant cell line stably expressing a specific subtype of the human GABA-A receptor and a halide-sensitive yellow fluorescent protein (YFP). Activation of the GABA-A receptor, which is a ligand-gated chloride ion channel, leads to an influx of iodide ions (I⁻) into the cell. The binding of I⁻ to the YFP quenches its fluorescence. Potentiators of the GABA-A receptor will enhance the GABA-induced I⁻ influx, leading to a greater decrease in fluorescence, while inhibitors will block this effect.

Materials and Reagents
  • Cell Line: HEK293 cells stably co-expressing a human GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensitive YFP.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Iodide Buffer: PBS with NaCl replaced by NaI, pH 7.4.

  • GABA Stock Solution: 10 mM γ-aminobutyric acid in deionized water.

  • This compound Stock Solution: 10 mM in Dimethyl Sulfoxide (DMSO).

  • Positive Control: 10 mM Diazepam in DMSO.

  • Negative Control: DMSO.

  • Assay Plates: 384-well, black, clear-bottom microplates.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Addition cluster_2 Assay Measurement cluster_3 Data Analysis A Seed HEK293-GABAAR-YFP cells in 384-well plates B Incubate for 24 hours at 37°C, 5% CO2 A->B C Wash cells with Assay Buffer B->C D Add this compound, controls, and test compounds C->D E Incubate for 15 minutes at room temperature D->E F Add GABA and Iodide Buffer E->F G Measure fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) F->G H Calculate percent inhibition/potentiation G->H I Determine Z'-factor and IC50 values H->I

Fig. 1: High-throughput screening experimental workflow.
Detailed Protocol

  • Cell Plating:

    • Harvest HEK293-GABAAR-YFP cells and resuspend in culture medium to a density of 2 x 10⁵ cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and the positive control (Diazepam) in DMSO. The final concentration of DMSO in the assay should be ≤ 0.5%.

    • Using an automated liquid handler, aspirate the culture medium from the cell plate and wash each well once with 50 µL of Assay Buffer.

    • Add 25 µL of Assay Buffer containing the test compounds, this compound, positive control, or negative control (DMSO) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes.

  • GABA Stimulation and Fluorescence Reading:

    • Prepare a 2X working solution of GABA in Iodide Buffer. The final concentration of GABA should be at its EC₂₀ (the concentration that elicits 20% of the maximal response), which needs to be predetermined.

    • Using a fluorescence plate reader equipped with an automated injector, add 25 µL of the 2X GABA solution to each well.

    • Immediately begin kinetic reading of the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) for each well every 2 seconds for a total of 60 seconds.

Data Analysis
  • Calculate Percent Inhibition/Potentiation: The initial fluorescence reading before the addition of GABA is considered the baseline. The percent inhibition or potentiation is calculated based on the change in fluorescence quenching relative to the positive and negative controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • % Potentiation = 100 * ((Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • Z'-Factor Calculation: The Z'-factor is calculated using the signals from the positive and negative control wells to assess the quality of the assay.

    • Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

  • Dose-Response Curves: For dose-response analysis, plot the percent inhibition/potentiation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.

G cluster_0 Neuronal Synapse cluster_1 Cellular Response GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor binds to orthosteric site ACT This compound (ACT) ACT->GABA_Receptor binds to allosteric site Chloride_Channel Chloride (Cl⁻) Channel GABA_Receptor->Chloride_Channel activates Cl_Influx Cl⁻ Influx Chloride_Channel->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Fig. 2: Hypothetical signaling pathway of this compound.

Conclusion

The described high-throughput screening assay provides a robust and efficient method for evaluating the modulatory activity of this compound on GABA-A receptors. The detailed protocol and data analysis workflow enable the reliable identification and characterization of potential CNS-active compounds. While the data presented here is hypothetical, it serves as a template for the type of results that can be generated from such a screening campaign. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

Application Note: Protocol for In Vitro Antibacterial Efficacy Testing of Aminochlorthenoxazin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the in vitro antibacterial activity of a novel compound, using Aminochlorthenoxazin as a representative example. The primary methods described are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental assays for evaluating new antimicrobial agents.[1]

Principle of the Method

The evaluation of a novel antibacterial agent like this compound involves two key quantitative measures:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[2][3] The broth microdilution method is a standardized technique used to determine the MIC.[2]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antibacterial agent required to kill 99.9% of a particular bacterium.[4][5] The MBC is determined as a subsequent step to the MIC assay by sub-culturing from wells that show no visible growth onto an agar (B569324) medium free of the antimicrobial agent.[5][6]

An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[6]

Experimental Protocols

The following protocols are based on widely accepted standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Preparation of Bacterial Inoculum

Accurate and standardized inoculum preparation is critical for the reproducibility of susceptibility testing.[10]

  • Culture Revival: From a fresh (18-24 hour) culture plate of the test organism (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies with a sterile loop.[6]

  • Broth Inoculation: Inoculate the colonies into a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth or Cation-Adjusted Mueller-Hinton Broth (CAMHB).[11]

  • Incubation: Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard.[6] This standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[12]

  • Standardization: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.[11] This can be done visually or with a photometric device.

  • Final Dilution: Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][13]

Protocol for MIC Determination (Broth Microdilution)

This method uses 96-well microtiter plates to test a range of antibiotic concentrations.[14][15]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Prepare serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well microtiter plate.[13] The typical final volume in each well before adding bacteria is 100 µL.[6]

  • Plate Setup:

    • Test Wells: Dispense 100 µL of each this compound dilution into the wells.

    • Positive Control: Include a well with 100 µL of broth and no antibacterial agent.[2]

    • Negative (Sterility) Control: Include a well with 100 µL of broth only to check for contamination.[2]

  • Inoculation: Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum (prepared in section 2.1), bringing the final volume in each well to 200 µL.[6]

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours for most common aerobic bacteria.[6][13]

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).[2][5]

Protocol for MBC Determination

The MBC test is performed immediately after the MIC is determined.[13]

  • Plate Selection: Identify the well corresponding to the MIC and all wells with higher concentrations of this compound that show no visible growth.[6]

  • Sub-culturing: Mix the contents of each selected well. Using a calibrated pipette, withdraw a 10-100 µL aliquot from each of these wells.[6][13]

  • Plating: Spread the aliquot evenly onto a properly labeled Mueller-Hinton Agar (MHA) plate that does not contain any antibacterial agent.[6]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[4][5]

Data Presentation

Quantitative results from MIC and MBC assays should be summarized in a clear, tabular format for easy comparison. Below is a template with hypothetical data for this compound.

Bacterial StrainTypeThis compound MIC (µg/mL)This compound MBC (µg/mL)Control Antibiotic (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive480.5
Enterococcus faecalis ATCC 29212Gram-positive8161
Escherichia coli ATCC 25922Gram-negative16320.015
Pseudomonas aeruginosa ATCC 27853Gram-negative32>640.25

Visualization of Experimental Workflow

The logical flow of the MIC and MBC determination process is crucial for planning and execution. The following diagram illustrates the complete experimental workflow.

Antibacterial_Assay_Workflow Workflow for MIC and MBC Determination cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_culture Prepare Bacterial Inoculum (0.5 McFarland Standard) setup_plate Set up 96-Well Plate (Compound + Inoculum) prep_culture->setup_plate prep_compound Prepare Serial Dilutions of this compound prep_compound->setup_plate incubate_mic Incubate Plate (16-20 hours at 35°C) setup_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24 hours at 35°C) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% kill) incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

References

Application Notes and Protocols: Chlorzoxazone in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the demonstrated effects of Chlorzoxazone (CZ), a compound with neuroprotective properties, in preclinical models of neurological disorders, particularly Alzheimer's disease. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its therapeutic potential.

I. Introduction

Chlorzoxazone is an FDA-approved muscle relaxant that has shown promise as a neuroprotective agent by mitigating neuroinflammation and neurodegeneration.[1] Research indicates its potential therapeutic utility in neurological disorders such as Alzheimer's disease and Spinocerebellar Ataxia Type 2. The primary mechanism of action appears to be the inhibition of glial cell activation and the subsequent reduction of pro-inflammatory cytokine release.[1]

II. Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of Chlorzoxazone in models of neurological disorders.

Table 1: In Vitro Effects of Chlorzoxazone on Glial Cells

Cell TypeTreatmentOutcomeResultReference
Primary Microglial CellsAβ (30 nM) + CZ (10, 20, 40 µM)p65 Nuclear TranslocationCZ restrained Aβ-induced translocation.
Primary AstrocytesAβ (30 nM) + CZ (10, 20, 40 µM)p65 Nuclear TranslocationCZ restrained Aβ-induced translocation.
Primary Microglial CellsAβ (30 nM) + CZ (10, 20, 40 µM)TNF-α and IL-1β mRNA expressionDose-dependent decrease in Aβ-induced expression (p < 0.05, p < 0.01, p < 0.001).
Primary AstrocytesAβ (30 nM) + CZ (10, 20, 40 µM)TNF-α and IL-1β mRNA expressionDose-dependent decrease in Aβ-induced expression (p < 0.05, p < 0.01, p < 0.001).
Primary Cortical NeuronsGlutamate + CZ (10, 20, 40 µM)Cell ViabilityGlutamate reduced viability to 60%. CZ at 10, 20, and 40 µM increased viability to 77%, and 86% respectively.[2]

Table 2: In Vivo Effects of Chlorzoxazone in APP/PS1 Mouse Model of Alzheimer's Disease

ParameterTreatment DurationOutcomeResultReference
Cognitive Function23 daysMorris Water MazeSignificant improvement in cognitive deficits.[3]
Hippocampal NeuronsNot SpecifiedNeuron DeathInhibition of neuron death.[1]
Brain Aβ AccumulationNot SpecifiedAβ Plaque LoadMarkedly decreased.[1]
Hippocampal Glial CellsNot SpecifiedGlial ActivationObviously blocked.[1]
Hippocampal CytokinesNot SpecifiedTNF-α and IL-1β LevelsRemarkable decreases.[1]
Hippocampal p65Not Specifiedp65 Nuclear TranslocationRemarkable decreases.[1]

III. Experimental Protocols

A. In Vitro Microglia Activation Assay

This protocol is designed to assess the anti-inflammatory effects of Chlorzoxazone on amyloid-beta (Aβ)-stimulated primary microglia.

1. Materials:

  • Primary microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Amyloid-beta (Aβ) oligomers (30 nM)

  • Chlorzoxazone (10, 20, 40 µM)

  • Phosphate Buffered Saline (PBS)

  • Reagents for immunofluorescence staining (anti-Iba-1, anti-p65 antibodies)

  • Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for TNF-α, IL-1β, and a housekeeping gene)

2. Procedure:

  • Culture primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in appropriate culture plates (e.g., 24-well plates for immunofluorescence, 6-well plates for RT-qPCR).

  • Pre-treat the cells with varying concentrations of Chlorzoxazone (10, 20, 40 µM) for 2 hours.

  • Stimulate the cells with 30 nM Aβ oligomers for 24 hours. A control group without Aβ and CZ, and a group with only Aβ should be included.

  • For Immunofluorescence (p65 Translocation):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with primary antibodies against Iba-1 and p65 overnight at 4°C.

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

    • Visualize and quantify p65 nuclear translocation using a fluorescence microscope and image analysis software.

  • For RT-qPCR (Cytokine Expression):

    • Harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR using specific primers for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

B. In Vivo APP/PS1 Mouse Model of Alzheimer's Disease

This protocol outlines the procedure for evaluating the therapeutic efficacy of Chlorzoxazone in a transgenic mouse model of Alzheimer's disease.

1. Animals and Treatment:

  • APP/PS1 transgenic mice and wild-type littermates.[4]

  • Chlorzoxazone.

  • The original study does not specify the exact dose, but a starting point could be based on other in vivo studies, which have used doses like 5mg/kg.[5]

  • Administer Chlorzoxazone daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 23 days).[3]

2. Behavioral Testing (Morris Water Maze):

  • Perform the Morris Water Maze test to assess spatial learning and memory.

  • The test consists of a training phase (e.g., 4 trials per day for 5 days) where the mice learn to find a hidden platform in a circular pool of water.

  • Record the escape latency (time to find the platform) and path length for each trial.

  • On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant.

3. Tissue Collection and Analysis:

  • At the end of the treatment period, euthanize the mice and perfuse with PBS.

  • Collect the brains and divide them into hemispheres.

  • Fix one hemisphere in 4% paraformaldehyde for immunohistochemistry and embed in paraffin.

  • Homogenize the other hemisphere for biochemical analyses.

  • Immunohistochemistry:

    • Section the paraffin-embedded brain tissue.

    • Perform immunohistochemical staining for Aβ plaques (e.g., using 4G8 antibody), activated microglia (e.g., anti-Iba-1), and astrocytes (e.g., anti-GFAP).

    • Quantify the plaque load and glial activation using image analysis software.

  • ELISA for Cytokines:

    • Use the brain homogenates to measure the levels of TNF-α and IL-1β using specific ELISA kits.[6][7][8]

  • Western Blot for p65:

    • Perform nuclear and cytoplasmic fractionation of the brain homogenates.

    • Use Western blotting to determine the levels of p65 in each fraction to assess nuclear translocation.

IV. Visualizations

G cluster_extracellular Extracellular cluster_cell Microglia / Astrocyte cluster_nucleus Ab Amyloid-beta (Aβ) TLR4 TLR4 Ab->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus nucleus Nucleus DNA DNA NFkB_n->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines Induces Transcription CZ Chlorzoxazone CZ->IKK Inhibits

Caption: Signaling pathway of Chlorzoxazone's anti-inflammatory effect.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Primary Glial Cell Culture treatment_invitro Aβ Stimulation +/- Chlorzoxazone cell_culture->treatment_invitro analysis_invitro Analysis: - p65 Nuclear Translocation (IF) - Cytokine Expression (RT-qPCR) treatment_invitro->analysis_invitro conclusion Conclusion: Efficacy and Mechanism of Action analysis_invitro->conclusion animal_model APP/PS1 Mouse Model treatment_invivo Chronic Chlorzoxazone Administration animal_model->treatment_invivo behavioral Behavioral Testing (Morris Water Maze) treatment_invivo->behavioral histology Post-mortem Analysis: - Immunohistochemistry (Aβ, Glia) - ELISA (Cytokines) - Western Blot (p65) behavioral->histology histology->conclusion start Hypothesis: Chlorzoxazone is neuroprotective cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Caption: Experimental workflow for evaluating Chlorzoxazone.

References

Application Notes and Protocols for the Investigation of Aminochlorthenoxazin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Aminochlorthenoxazin hydrochloride (CAS 23964-33-2) is a known chemical entity.[1] However, as of this writing, its biological mechanism of action is not extensively documented in publicly available scientific literature. This document, therefore, presents a hypothesized research plan to investigate its potential as a kinase inhibitor, focusing on the mTOR (mammalian Target of Rapamycin) signaling pathway, a critical regulator of cell growth and proliferation implicated in various diseases, including cancer.[2]

Introduction

This compound is a small molecule with the chemical formula C10H11ClN2O2. Its structure, containing an amino group and an oxazine (B8389632) core, is reminiscent of various pharmacologically active compounds, including kinase inhibitors. Kinase inhibitors have become a major class of targeted therapies. This research plan outlines a systematic approach to investigate the hypothesis that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cellular processes such as growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] The goal of this plan is to characterize the biochemical and cellular activity of this compound, and to assess its potential as a therapeutic agent.

Application Note 1: In Vitro Characterization of this compound

This section details the protocols for determining the biochemical and cellular activity of this compound.

Protocol 1.1: In Vitro Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits the kinase activity of mTOR and other related kinases in the PI3K/Akt pathway.

Materials:

  • Recombinant human mTOR, PI3K, and Akt kinases

  • ATP (Adenosine triphosphate)

  • Kinase-specific substrates (e.g., 4E-BP1 for mTOR)

  • This compound (solubilized in DMSO)

  • Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Methodology:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

  • In a 96-well plate, add the recombinant kinase, the kinase-specific substrate, and the diluted this compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the kinase activity using a suitable method, such as quantifying the amount of ADP produced (e.g., with ADP-Glo™).

  • Calculate the percentage of kinase inhibition for each concentration of this compound.

  • Determine the IC50 (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve.

Protocol 1.2: Cell Viability and Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells known to have a dysregulated mTOR pathway (e.g., MCF-7, U87-MG).

Materials:

  • Cancer cell lines (e.g., MCF-7, U87-MG)

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

  • Plate reader

Methodology:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 (half-maximal growth inhibition) value.

Protocol 1.3: Western Blot Analysis of Target Modulation

Objective: To confirm that this compound inhibits the mTOR signaling pathway in cells by examining the phosphorylation status of downstream targets.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Primary antibodies (e.g., anti-phospho-S6K, anti-phospho-4E-BP1, anti-total S6K, anti-total 4E-BP1, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Culture the cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of mTOR downstream targets.

Application Note 2: In Vivo Evaluation of this compound

This section describes the protocols for evaluating the efficacy of this compound in a preclinical animal model.

Protocol 2.1: Xenograft Mouse Model of Cancer

Objective: To assess the anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., U87-MG)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Methodology:

  • Subcutaneously implant the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group daily. Administer the vehicle to the control group.

  • Measure the tumor volume and body weight of the mice every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Kinase Inhibition by this compound

Kinase Target IC50 (nM)
mTOR Value
PI3Kα Value

| Akt1 | Value |

Table 2: Cellular Activity of this compound

Cell Line GI50 (nM)
MCF-7 Value

| U87-MG | Value |

Table 3: In Vivo Efficacy of this compound in U87-MG Xenograft Model

Treatment Group Dose (mg/kg) Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%)
Vehicle Control - Value -
This compound Dose 1 Value Value

| this compound | Dose 2 | Value | Value |

Mandatory Visualizations

Signaling Pathway Diagram

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis This compound This compound This compound->mTORC1 Hypothesized Inhibition Activation --> Activation Inhibition --| Inhibition

Caption: Hypothesized mTOR signaling pathway and the inhibitory point of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: this compound Investigation In_Vitro In Vitro Characterization Start->In_Vitro Kinase_Assay Protocol 1.1: Kinase Inhibition Assay In_Vitro->Kinase_Assay Cell_Viability Protocol 1.2: Cell Viability Assay In_Vitro->Cell_Viability Western_Blot Protocol 1.3: Western Blot Analysis In_Vitro->Western_Blot Data_Analysis Data Analysis & Reporting Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis In_Vivo In Vivo Evaluation Xenograft Protocol 2.1: Xenograft Mouse Model In_Vivo->Xenograft Xenograft->Data_Analysis Data_Analysis->In_Vivo If promising in vitro data End End: Characterization Complete Data_Analysis->End

Caption: Workflow for the investigation of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in Aminochlorthenoxazin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Aminochlorthenoxazin (assumed to be 6-amino-4-chloro-2H-1,3-benzoxazine).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely used method for synthesizing 1,3-benzoxazine derivatives like this compound is the Mannich condensation reaction.[1][2] This typically involves the reaction of a substituted phenol, a primary amine, and formaldehyde (B43269).[1] For this compound, the likely starting materials are 4-chloro-2-aminophenol, a primary amine, and formaldehyde.

Q2: My reaction yield is consistently low. What are the most probable causes?

Several factors can contribute to low yields in benzoxazine (B1645224) synthesis. These include:

  • Incorrect pH: The pH of the reaction medium is a critical factor, especially when using weakly basic amines.[3] Acidic conditions are often necessary to promote the reaction and improve yields.[3]

  • Suboptimal Reaction Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 80-130°C.[4] Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to side product formation.

  • Formation of Side Products: Undesirable side reactions can significantly lower the yield of the desired benzoxazine. A common issue is the formation of hyperbranched crosslinked structures or triazine derivatives, particularly when using diamines as the amine source.[5][6]

  • Purity of Starting Materials: The purity of the phenol, amine, and formaldehyde is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Choice of Solvent: The solvent can influence the reaction rate and yield. While some syntheses can be performed solventless, others benefit from the use of solvents like toluene, isopropanol, or a mixture of the two.[5][7]

Q3: How can I minimize the formation of side products?

To minimize the formation of side products such as triazine structures and other oligomers, consider the following:

  • Gradual Addition of Reagents: A slow, controlled addition of the reagents can help to prevent the formation of unwanted polymers.[5]

  • Stoichiometry Control: Carefully controlling the molar ratios of the reactants is essential. An excess of formaldehyde, for example, might favor the formation of oligomeric structures.[5]

  • Solvent Selection: The use of an appropriate solvent system, such as a toluene/isopropanol mixture, can help to suppress the formation of triazine structures by improving the solvation of intermediates.[5]

Q4: What are the recommended purification techniques for this compound?

Purification of the crude product is often necessary to remove unreacted starting materials and side products. Common purification methods for heterocyclic compounds include:

  • Recrystallization: This is a standard technique for purifying solid organic compounds.

  • Column Chromatography: Silica gel chromatography can be effective for separating the desired product from impurities.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities.[8]

  • Semi-preparative HPLC: For achieving very high purity, semi-preparative liquid chromatography can be employed.[8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields in this compound synthesis.

Table 1: Troubleshooting Low Yield in this compound Synthesis
Observation Potential Cause Suggested Solution
Low to no product formation Incorrect reaction conditions (pH, temperature).Verify the pH of the reaction mixture; for weakly basic amines, acidic conditions may be required.[3] Ensure the reaction temperature is within the optimal range (e.g., 80-90°C).[5][9]
Low purity of starting materials.Check the purity of the 4-chloro-2-aminophenol, amine, and formaldehyde. Purify starting materials if necessary.
Presence of significant side products in NMR/TLC Formation of triazine or other oligomeric structures.Optimize the stoichiometry of the reactants.[5] Consider a slower, more controlled addition of reagents.[5] Experiment with different solvent systems, such as a toluene/isopropanol mixture.[5]
Product is an oil or wax instead of a solid Presence of impurities or oligomers.Attempt purification via column chromatography to isolate the desired product.[8] Consider that some benzoxazine monomers are obtained as glassy substances rather than crystalline solids.[5][9]
Incomplete reaction.Extend the reaction time or increase the reaction temperature moderately.[5][9]
Difficulty in isolating the product Product is highly soluble in the reaction solvent.After the reaction, remove the solvent under reduced pressure.[5][9] If the product is soluble, consider precipitation by adding a non-solvent.
Emulsion formation during workup.Break the emulsion by adding a saturated brine solution or by centrifugation.

Experimental Protocols

Key Experiment: Synthesis of a Benzoxazine Monomer

This protocol is a general guideline based on typical benzoxazine syntheses and should be adapted for the specific synthesis of this compound.

Materials:

  • Substituted Phenol (e.g., 4-chloro-2-aminophenol)

  • Primary Amine

  • Paraformaldehyde

  • Solvent (e.g., Toluene/Isopropanol mixture, 2:1 v/v)[5]

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the calculated amounts of the diamine (or primary amine), phenol, and solvent.[5][9]

  • Heat the mixture to 60°C to dissolve the solid reagents.[5][9]

  • Once the solids are dissolved, add the calculated amount of paraformaldehyde to the flask.[5][9]

  • Increase the temperature to 80-90°C and allow the reaction to proceed for 8 hours with continuous stirring.[5][9]

  • After 8 hours, cool the reaction mixture to room temperature.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting product in a vacuum oven at 90°C for 6 hours.[5][9] The product may be a glassy solid.[5]

Visualizations

Diagram 1: Synthesis Pathway of a Benzoxazine Derivative

Synthesis_Pathway Phenol Substituted Phenol Mannich Mannich Condensation Phenol->Mannich Amine Primary Amine Amine->Mannich Formaldehyde Formaldehyde Formaldehyde->Mannich Benzoxazine Benzoxazine Derivative Mannich->Benzoxazine Ring Closure Water H2O Mannich->Water Byproduct Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (pH, Temp) CheckPurity->CheckConditions Pure Purify Purify Starting Materials CheckPurity->Purify Impure AnalyzeSideProducts Analyze for Side Products (NMR, TLC) CheckConditions->AnalyzeSideProducts Correct AdjustConditions Adjust pH and/or Temperature CheckConditions->AdjustConditions Incorrect OptimizeStoichiometry Optimize Reagent Stoichiometry AnalyzeSideProducts->OptimizeStoichiometry Side Products Present End Improved Yield AnalyzeSideProducts->End No Side Products ModifyAddition Modify Reagent Addition (Gradual) OptimizeStoichiometry->ModifyAddition ChangeSolvent Change Solvent System ModifyAddition->ChangeSolvent ChangeSolvent->End Purify->CheckConditions AdjustConditions->AnalyzeSideProducts

References

Technical Support Center: Optimizing Novel Compound Dosage for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosage of novel compounds, exemplified here as "Novel Kinase Inhibitor ACTZ".

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a new compound like ACTZ in a cell-based assay?

When no prior information is available, it is advisable to start with a broad concentration range to determine the approximate sensitivity of your cell line.[1] A common approach is to perform a 9-point dose-response assay ranging from 1 nM to 10 µM with half-log10 steps.[1] Ideally, the chosen range should be wide enough so that the lowest concentrations elicit little to no response, while the highest concentrations produce a maximal effect, which is crucial for accurate curve fitting.[1]

Q2: My compound is precipitating when I add it to the cell culture medium. What can I do?

Compound precipitation is a common issue, especially with hydrophobic molecules.[2] Immediate precipitation, or "crashing out," occurs when the compound's solubility limit is exceeded in the aqueous medium after being diluted from a high-concentration DMSO stock.[2]

Here are several solutions to troubleshoot this issue:

  • Use Pre-warmed Media: Always dilute your compound in cell culture media that has been pre-warmed to 37°C, as solubility often increases with temperature.[2]

  • Perform Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution step.[2] For example, dilute your stock to a lower concentration in DMSO first, then add this intermediate stock to the media while gently vortexing.[2]

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5%, and ideally below 0.1%, as high concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[2]

  • Assess Solubility: Perform a solubility test by preparing serial dilutions of your compound in the final cell culture medium and visually inspecting for precipitation after incubation.[2]

Q3: I am not observing a clear sigmoidal dose-response curve. What are the potential causes?

The absence of a sigmoidal curve can stem from various experimental factors.[3] Common causes include:

  • Compound Inactivity or Degradation: Verify the identity, purity, and stability of your compound. Prepare fresh stock solutions and test them in a sensitive, validated cell line if possible.[3]

  • Cell Line Insensitivity: Confirm that your chosen cell line expresses the target of your compound and that its viability is dependent on the target's activity. You may need to screen a panel of cell lines to find a responsive model.[3]

  • Assay-Specific Parameters: The sensitivity of your assay readout (e.g., fluorescence, absorbance) and the incubation time are critical. The assay duration should be appropriate for the cell doubling time to detect changes in proliferation.[1][3]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions or pipetting can lead to inconsistent results. Ensure pipettes are calibrated and that solutions are thoroughly mixed at each dilution step.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High Variability Between Replicate Wells Uneven cell seeding; Pipetting inaccuracy; Edge effects in the microplate.[4]Ensure cells are in a single-cell suspension before plating. Rock the plate gently after seeding to distribute cells evenly. Avoid using the outer wells of the plate or fill them with sterile PBS to create a humidity barrier.[4]
Flat or Low-Signal Dose-Response Curve Compound is inactive or used at too low a concentration; Assay conditions are not optimal; Low expression of the target in the cell line.[4]Verify compound activity and expand the concentration range. Optimize assay parameters like incubation time and temperature. Confirm target expression via qPCR or Western blot.[4]
Unexpected Cell Death at All Concentrations (including low doses) Compound cytotoxicity; High DMSO concentration; Contamination of cell culture.[4]Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to distinguish cytotoxic effects from cytostatic ones. Ensure the final DMSO concentration is non-toxic (typically <0.1%). Routinely check cultures for mycoplasma or microbial contamination.[2][3][5]
Rapid pH Shift in Medium After Compound Addition Incorrect CO2 level in the incubator for the medium's bicarbonate concentration; Bacterial or fungal contamination.[5]Ensure the incubator's CO2 level matches the medium's requirements. Visually inspect cultures for signs of contamination and test for mycoplasma if suspected.[5]

Data Presentation

Quantitative data from dose-response experiments are typically summarized to determine key parameters like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Table 1: Example IC50 Values for Common Kinase Inhibitors [6]

Kinase InhibitorTarget KinaseCell LineIC50 (nM)
GefitinibEGFRA54915
ErlotinibEGFRNCI-H1975200
SorafenibVEGFR, PDGFR, RAFHepG25,800
SunitinibVEGFR, PDGFR, KITHUVEC2
ImatinibBCR-ABL, KIT, PDGFRK562250

Note: These values are examples and are highly dependent on the specific compound, cell type, and assay conditions.[6]

Experimental Protocols

Protocol: Determining IC50 with an MTT Assay

This protocol outlines a standard method for determining the concentration of a compound that inhibits cell viability by 50%.

  • Cell Seeding:

    • Culture cells to ~80% confluency and ensure they are in the logarithmic growth phase.

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]

    • Incubate the plate overnight (37°C, 5% CO2) to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the compound in complete culture medium to generate a range of working concentrations. A common starting point is a wide range from 100 µM to 1 nM.[6] Remember to include a vehicle-only control (e.g., medium with 0.1% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation:

    • Incubate the plate for a duration appropriate for the cell line's doubling time (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure the crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[6]

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.[6]

    • Determine the IC50 value from the curve using non-linear regression analysis.[6]

Mandatory Visualizations

Signaling Pathway Diagram

Many novel small molecule inhibitors are designed to target key cellular signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7][8]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation ACTZ Novel Kinase Inhibitor (e.g., ACTZ) ACTZ->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a novel kinase inhibitor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting a dose-response experiment in vitro.

Dose_Response_Workflow start Start seed_cells 1. Seed Cells in 96-Well Plate start->seed_cells overnight_incubation 2. Incubate Overnight (Cell Attachment) seed_cells->overnight_incubation prepare_compound 3. Prepare Serial Dilutions of Compound overnight_incubation->prepare_compound treat_cells 4. Treat Cells with Compound Dilutions prepare_compound->treat_cells assay_incubation 5. Incubate for Assay Duration (48-72h) treat_cells->assay_incubation viability_assay 6. Perform Cell Viability Assay (e.g., MTT) assay_incubation->viability_assay read_plate 7. Read Plate on Microplate Reader viability_assay->read_plate analyze_data 8. Analyze Data & Generate Dose-Response Curve read_plate->analyze_data end End analyze_data->end

Caption: Standard experimental workflow for an in vitro dose-response assay.

References

Technical Support Center: Analysis of Aminochlorthenoxazin Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Aminochlorthenoxazin degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on its structure, which features a phenoxazine (B87303) core, a lactam ring, an amino group, and a chloroalkyl chain, this compound may degrade through several pathways, particularly under forced degradation conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). Potential degradation pathways include:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.

  • Oxidation: The secondary amine within the phenoxazine ring and the primary aromatic amine are potential sites of oxidation.

  • Dehalogenation: The chloroalkyl side chain may undergo dehalogenation or substitution reactions.

  • Photodegradation: Phenoxazine derivatives are known to be photosensitive, which can lead to complex degradation products upon exposure to light.[1]

Q2: What m/z values should I look for when analyzing for potential degradation products of this compound?

The expected m/z values will depend on the specific degradation pathway. The molecular weight of this compound is 226.66 g/mol . The following table summarizes the hypothetical m/z values for some potential degradation products (assuming positive ionization mode, [M+H]⁺).

Potential Degradation Product (DP) Proposed Modification Molecular Formula Exact Mass [M+H]⁺
This compound-C₁₀H₁₁ClN₂O₂226.0512227.0585
DP-1Hydrolysis of lactam ringC₁₀H₁₃ClN₂O₃244.0618245.0691
DP-2Oxidation (N-oxide on phenoxazine)C₁₀H₁₁ClN₂O₃242.0461243.0534
DP-3DechlorinationC₁₀H₁₂N₂O₂192.0899193.0972
DP-4Hydroxylation of chloroalkyl chainC₁₀H₁₂ClN₂O₃243.0534244.0612

Q3: I am not seeing any peaks for my degradation products. What should I check?

Several factors could lead to the absence of degradation product peaks. Consider the following troubleshooting steps:

  • Forced Degradation Conditions: The stress conditions (concentration of stressor, temperature, duration) may not have been sufficient to induce degradation.[2][3]

  • Sample Preparation: Ensure proper sample dilution and compatibility with the mobile phase. Analyte instability during sample preparation can also be a factor.[1]

  • LC Method: The chromatographic method may not be suitable for separating the degradation products from the parent compound or other matrix components. Check the column chemistry, mobile phase composition, and gradient profile.

  • MS Parameters: The ionization source settings (e.g., capillary voltage, gas flow, temperature) may not be optimal for the degradation products. The mass analyzer settings might also need adjustment to detect the expected m/z range.

  • Analyte Stability: The degradation products themselves might be unstable under the analytical conditions.[1]

Q4: I am observing significant peak tailing for the parent drug and potential degradation products. What can I do?

Peak tailing can be caused by several factors related to the chromatography:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

  • Secondary Interactions: The analytes may be interacting with active sites on the column packing material. Consider using a column with end-capping or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase if your analytes are basic.

  • Mismatched pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adjust the mobile phase pH to ensure the analytes are in a single ionic form.

  • Column Degradation: The column itself may be degrading. Try flushing the column or replacing it if necessary.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Low Signal for Degradation Products Insufficient degradation.Increase the severity of stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[2][3]
Inappropriate ionization.Optimize MS source parameters (e.g., switch between positive and negative ion modes, adjust source voltages and temperatures).
Degradation products are not eluting.Modify the LC gradient to include a stronger organic solvent or extend the gradient time.
Poor Peak Shape (Tailing, Fronting) Column overload.Dilute the sample and reinject.
Secondary interactions with the stationary phase.Use a different column chemistry (e.g., different end-capping) or modify the mobile phase (e.g., adjust pH, add an ion-pairing agent).
Contamination of the column or guard column.Flush the column with a strong solvent or replace the guard column.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and filter them. Purge the LC system thoroughly.
Ion source contamination.Clean the ion source according to the manufacturer's instructions.
Matrix effects from the sample.Improve sample cleanup procedures (e.g., solid-phase extraction).
Retention Time Shifts Inconsistent mobile phase preparation.Prepare fresh mobile phase and ensure accurate composition.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column aging.Equilibrate the column thoroughly before each run or replace it if necessary.
Mass Inaccuracy MS calibration drift.Recalibrate the mass spectrometer.
High sample concentration leading to space-charging effects.Dilute the sample.

Experimental Protocols

Forced Degradation Study Protocol
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Preparation for LC-MS: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 10 µg/mL with the initial mobile phase.

LC-MS Method for Degradation Product Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • MS Scan Range: m/z 50 - 500

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) or targeted MS/MS.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Identification A This compound Stock Solution B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Neutralization & Dilution B->C D LC Separation (C18 Column, Gradient Elution) C->D E Mass Spectrometry (ESI, Full Scan MS, MS/MS) D->E F Peak Detection & Integration E->F G Mass Extraction & Formula Generation F->G H MS/MS Fragmentation Analysis G->H I Degradation Product Identification H->I

Caption: Experimental workflow for the identification of this compound degradation products.

troubleshooting_logic cluster_degradation Forced Degradation Issues cluster_lc LC Method Issues cluster_ms MS Detection Issues start No/Low Degradant Peaks Observed A1 Are stress conditions adequate? start->A1 A2 Increase stressor concentration/duration/temperature A1->A2 No B1 Is the gradient appropriate? A1->B1 Yes end Degradant Peaks Detected A2->end B2 Modify gradient (steeper, longer, stronger solvent) B1->B2 No C1 Are ionization parameters optimal? B1->C1 Yes B2->end C2 Optimize source settings (V, T, gas) Switch ionization mode C1->C2 No C1->end Yes C2->end

Caption: Troubleshooting logic for the absence of degradation product peaks in LC-MS analysis.

References

How to improve the solubility of Aminochlorthenoxazin for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aminochlorthenoxazin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for assays?

This compound is a heterocyclic compound belonging to the phenoxazine (B87303) class. Like many heterocyclic compounds, it can exhibit poor aqueous solubility, which can lead to precipitation in assay buffers, inaccurate concentration measurements, and unreliable experimental results. It is available as a hydrochloride salt (this compound hydrochloride), which generally improves aqueous solubility compared to the free base.

Q2: What are the recommended starting solvents for dissolving this compound hydrochloride?

Based on the solubility characteristics of related phenoxazine compounds, the recommended starting solvents are organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[1] For aqueous-based assays, a common and effective strategy is to first prepare a concentrated stock solution in 100% DMSO or ethanol and then dilute it to the final desired concentration in the aqueous assay buffer.

Q3: What is the maximum recommended concentration of organic solvents in a cell-based assay?

To minimize solvent-induced toxicity in cell-based assays, the final concentration of organic solvents like DMSO should be kept as low as possible, typically below 1% (v/v) and ideally at or below 0.5% (v/v). Always include a vehicle control (assay buffer with the same final concentration of the organic solvent) in your experimental design to account for any effects of the solvent on the cells.

Q4: Can pH adjustment of the assay buffer improve the solubility of this compound hydrochloride?

Yes, pH can significantly influence the solubility of compounds with ionizable groups. Since this compound is available as a hydrochloride salt, it is expected to be more soluble in acidic to neutral aqueous solutions. If you are working with a basic buffer and observing precipitation, consider adjusting the pH to a lower value, if compatible with your assay system.

Q5: What should I do if my compound precipitates when I dilute the stock solution into my aqueous assay buffer?

Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Lower the final concentration: Your target concentration might be above the solubility limit in the final assay buffer.

  • Use a co-solvent: Prepare the final dilution in an assay buffer containing a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene (B3416737) glycol (PEG).

  • Sonication or vortexing: Gentle sonication or vortexing after dilution can help to dissolve small amounts of precipitate.

  • Warm the buffer: Gently warming the assay buffer before adding the stock solution can sometimes improve solubility.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your assays.

Issue: Compound precipitates out of solution
Potential CauseTroubleshooting Steps
Low intrinsic aqueous solubility 1. Prepare a high-concentration stock solution in 100% DMSO or ethanol. 2. Decrease the final assay concentration of this compound. 3. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final assay buffer, ensuring it remains within the tolerance limits of your assay (typically <1%).
"Salting out" effect When diluting a concentrated DMSO stock into an aqueous buffer, the compound can sometimes crash out. 1. Perform a serial dilution of the stock solution in the assay buffer. 2. Add the stock solution to the buffer dropwise while vortexing.
Unfavorable pH of the assay buffer This compound hydrochloride is likely more soluble at acidic to neutral pH. 1. Measure the pH of your final assay solution. 2. If permissible by the assay conditions, adjust the pH of the buffer to a slightly more acidic value (e.g., pH 6.5-7.0).
Buffer composition High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds. 1. If possible, try reducing the salt concentration of your assay buffer. 2. Test alternative buffer systems.

Quantitative Solubility Data

SolventEstimated SolubilityNotes
Water Sparingly solubleSolubility is expected to be higher for the hydrochloride salt compared to the free base.
Phosphate-Buffered Saline (PBS) pH 7.4 Sparingly solubleSimilar to water, but high salt concentration may slightly decrease solubility.
Dimethyl Sulfoxide (DMSO) SolubleA good solvent for preparing high-concentration stock solutions.
Ethanol SolubleA suitable alternative to DMSO for stock solutions.[1]
Methanol SolubleCan also be used as a solvent for stock solutions.
1:4 Ethanol:PBS (pH 7.2) Slightly solubleA starting point for preparing working solutions in aqueous buffers. The solubility of the parent phenoxazine is approximately 0.2 mg/mL in this mixture.[1]

Experimental Protocols

Protocol: Preparation of this compound Hydrochloride for a Cell-Based Assay

This protocol provides a general procedure for preparing working solutions of this compound hydrochloride for a typical cell-based assay.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, cell culture-grade Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the mass of this compound hydrochloride needed to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound hydrochloride = 263.12 g/mol ).

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 263.12 g/mol * (1000 mg / 1 g) = 2.63 mg.

    • Weigh out 2.63 mg of this compound hydrochloride and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. This is your 10 mM stock solution. Store at -20°C for long-term storage.

  • Prepare Intermediate Dilutions (if necessary):

    • For lower final concentrations, it may be necessary to prepare an intermediate dilution from the 10 mM stock solution in DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Prepare the Final Working Solution:

    • The final dilution into your cell culture medium or assay buffer should be done immediately before use.

    • To prepare a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution.

    • Example: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Vortex the working solution gently but thoroughly immediately after adding the stock solution to prevent precipitation.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the compound treatment (e.g., 1 µL of DMSO in 999 µL of medium for a 0.1% DMSO final concentration).

Visualizations

ExperimentalWorkflow cluster_Preparation Solution Preparation cluster_Assay Cell-Based Assay cluster_Controls Controls Stock_Solution Prepare 10 mM Stock in 100% DMSO Intermediate_Dilution Prepare Intermediate Dilution in DMSO (optional) Stock_Solution->Intermediate_Dilution Working_Solution Prepare Final Working Solution in Aqueous Buffer Stock_Solution->Working_Solution Intermediate_Dilution->Working_Solution Add_Compound Add Working Solution to cells Working_Solution->Add_Compound Seed_Cells Seed cells in microplate Seed_Cells->Add_Compound Incubate Incubate for defined period Add_Compound->Incubate Assay_Endpoint Measure Assay Endpoint (e.g., viability, signaling) Incubate->Assay_Endpoint Vehicle_Control Vehicle Control (DMSO in buffer) Vehicle_Control->Add_Compound Positive_Control Positive Control Positive_Control->Add_Compound Negative_Control Negative Control (untreated cells) Negative_Control->Add_Compound

References

Common experimental errors in Aminochlorthenoxazin studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminochlorthenoxazin studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter, offering potential causes and solutions in a structured format.

Issue 1: Compound Precipitation in Cell Culture Media

A common challenge observed with hydrophobic compounds like this compound is precipitation upon dilution in aqueous solutions such as cell culture media.

Scenario A: Immediate Precipitation

You dissolve your this compound stock in DMSO, but upon adding it to your cell culture medium, a precipitate forms instantly.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Shock Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading the compound to "crash out" of solution.[1]Perform a serial dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) media, mix gently, and then add this intermediate dilution to the final volume.[1]
Low Media Temperature The solubility of many compounds decreases at lower temperatures.Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[1]
High Final DMSO Concentration While DMSO aids initial dissolution, final concentrations that are too high can be toxic to cells and may not prevent precipitation upon significant dilution.[2]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[2] This may require preparing a more concentrated DMSO stock.

Scenario B: Delayed Precipitation

The media containing this compound appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days in the incubator.

Potential Cause Explanation Recommended Solution
pH Shift in Media The CO₂ environment in an incubator can lower the pH of the media over time, which may affect the solubility of pH-sensitive compounds.[2]Test the solubility of this compound in buffers across a relevant pH range (e.g., pH 7.0-7.6) to understand its pH-dependent solubility. Ensure your medium is well-buffered.
Interaction with Media Components This compound may slowly interact with salts, amino acids, or proteins (especially in serum), forming insoluble complexes.[3]If possible, test the compound's stability in a different basal media formulation. If using serum, test different lots or concentrations.
Media Evaporation In long-term experiments, evaporation can concentrate all media components, including the compound, pushing it beyond its solubility limit.Ensure the incubator has adequate humidity. For long-term cultures, use plates with low-evaporation lids or seal plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[3]Minimize the time that culture plates or flasks are outside the stable 37°C environment of the incubator.
Issue 2: Inconsistent or No Biological Effect Observed

You have successfully dissolved this compound, but your cell-based assays show high variability or no discernible effect.

Potential Cause Explanation Recommended Solution
Compound Degradation This compound may be unstable in solution over time, especially if exposed to light or stored improperly.Prepare fresh dilutions from a frozen stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Store stock solutions protected from light at -20°C or -80°C.
Sub-optimal Assay Parameters The chosen cell density, compound incubation time, or assay endpoint may not be optimal for detecting an effect.Optimize assay conditions systematically. For a viability assay, test a range of cell seeding densities and incubation times (e.g., 24, 48, 72 hours).[4]
Cell Line Characteristics The target of this compound may not be expressed or may be mutated in your chosen cell line. The cells may have efflux pumps that remove the compound.Verify target expression in your cell line via Western Blot or qPCR. Consider using a positive control compound known to act on the same target or pathway. Use a different cell line known to be sensitive to similar compounds.
Assay Interference The compound may interfere with the assay chemistry itself. For example, it might directly reduce MTT reagent in a viability assay, leading to false-positive results.[4]Run a cell-free control by adding this compound to media with the assay reagent (e.g., MTT) but without cells to check for direct chemical reactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound hydrochloride? A1: Due to its hydrochloride salt form, initial testing for solubility in sterile water or PBS is recommended. However, like many kinase inhibitors, it may exhibit limited aqueous solubility.[5] High-purity, anhydrous DMSO is the most common solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM). Weigh the solid compound, add the calculated volume of DMSO, and ensure complete dissolution by vortexing and, if necessary, brief sonication. Store this stock in small, single-use aliquots at -20°C or -80°C, protected from light.[1]

Q2: My MTT assay results are highly variable. What are the common pitfalls? A2: The MTT assay measures metabolic activity, which is often used as a proxy for cell viability. High variability can stem from several sources:

  • Inconsistent Cell Seeding: Even small differences in the initial number of cells per well can lead to large differences in the final readout. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outer wells for experimental conditions; instead, fill them with sterile PBS or media.

  • Variable Incubation Times: Ensure consistent timing for both compound treatment and MTT reagent incubation across all plates.

  • Incomplete Formazan (B1609692) Solubilization: After MTT incubation, ensure the formazan crystals are completely dissolved in the solubilization buffer before reading the absorbance. Incomplete dissolution is a major source of error.

Q3: How can I be sure that this compound is entering the cells? A3: Direct measurement of intracellular compound concentration requires advanced analytical methods like LC-MS/MS. However, a good functional indication of cell entry is the observation of a dose-dependent biological effect on an intracellular target. If you suspect poor cell permeability, you can try co-incubation with a known permeability enhancer, although this can introduce confounding variables. A more straightforward approach is to measure the inhibition of a downstream signaling event that is known to occur within the cell.

Q4: Should I filter my media if I see a precipitate? A4: No, filtering the media after a precipitate has formed is not recommended. The precipitate is your compound of interest, and filtering it will remove an unknown amount of the active substance, making the effective concentration in your experiment unreliable and the results uninterpretable. The best approach is to address the root cause of the precipitation using the troubleshooting steps outlined above.[1]

Experimental Protocols

Protocol 1: Determining the IC₅₀ of this compound using an MTT Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of a cancer cell line (e.g., HCT116).

Materials:

  • HCT116 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound hydrochloride

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding: Harvest logarithmically growing HCT116 cells and perform a cell count. Dilute the cells in culture medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X working solution series of this compound.

    • Prepare a 20 mM stock of this compound in DMSO.

    • Create a serial dilution of this stock in culture medium to get 2X the final desired concentrations (e.g., for final concentrations of 100, 50, 25... µM, prepare 200, 100, 50... µM solutions).

    • Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration.

  • Cell Treatment: After 24 hours of incubation, carefully remove the old medium from the wells. Add 100 µL of the 2X compound dilutions to the appropriate wells. Add 100 µL of the vehicle control medium to the control wells. Incubate for another 48 hours.

  • MTT Addition: After the 48-hour treatment, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT Solubilization Solution to each well. Pipette up and down to ensure complete dissolution of the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value.

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be inhibited by this compound, based on the known activities of similar compounds that affect cell proliferation and survival.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT AKT->TF (Inhibits Apoptosis) PI3K->AKT Inhibitor This compound Inhibitor->MEK Inhibition Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow

This diagram outlines the general workflow for conducting a cell-based assay to test the efficacy of a new compound.

G A 1. Prepare Compound Stock (e.g., 20 mM in DMSO) D 4. Prepare Serial Dilutions (2X concentration in media) A->D B 2. Seed Cells in Plate (e.g., 96-well plate) C 3. Incubate Cells (e.g., 24 hours) B->C E 5. Treat Cells with Compound & Vehicle Control C->E D->E F 6. Incubate for Treatment Period (e.g., 48 hours) E->F G 7. Perform Assay (e.g., Add MTT Reagent) F->G H 8. Data Acquisition (e.g., Read Absorbance) G->H I 9. Data Analysis (Calculate % Viability, IC50) H->I

Caption: General workflow for an in vitro cell viability/cytotoxicity assay.

Troubleshooting Logic Diagram

This diagram provides a logical decision-making process for troubleshooting unexpected results in cell-based assays.

G rect_node rect_node Start Unexpected Results (No effect / High variability) Check_Compound Precipitation Observed? Start->Check_Compound Check_Controls Controls (Vehicle/Positive) Behaving as Expected? Check_Compound->Check_Controls No Sol_Precip Review Solubility Protocol: - Check concentrations - Pre-warm media - Slow dilution Check_Compound->Sol_Precip Yes Check_Cells Cells Appear Healthy? Check_Controls->Check_Cells Yes Sol_Controls Problem is Compound/Assay: - Verify compound stability - Check calculations Check_Controls->Sol_Controls No Check_Assay Ran Cell-Free Assay Control? Sol_Assay Compound Interferes with Assay: - Use orthogonal assay (e.g., CellTiter-Glo) Check_Assay->Sol_Assay Yes (Interference found) Sol_OK Review Assay Parameters: - Optimize incubation time - Verify target expression Check_Assay->Sol_OK No (No interference) Check_Cells->Check_Assay Yes Sol_Cells Problem is Cell Health: - Check for contamination - Use lower passage cells - Optimize seeding density Check_Cells->Sol_Cells No

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Adjusting pH for optimal Aminochlorthenoxazin stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminochlorthenoxazin Solutions

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution, with a primary focus on pH adjustment.

Troubleshooting Guide

Question: My this compound solution is showing signs of degradation (e.g., color change, precipitation) shortly after preparation. What is the likely cause?

Answer: The most probable cause of this compound degradation is a suboptimal pH of the solution. Oxazine (B8389632) derivatives are known to be susceptible to hydrolysis, and the rate of this decomposition is often pH-dependent.[1] Instability can lead to the breakdown of the oxazine ring, resulting in loss of compound integrity and activity. We recommend immediately verifying the pH of your solution and adjusting it to the optimal range.

Question: I am observing inconsistent results in my cell-based assays using this compound. Could this be related to pH?

Answer: Yes, inconsistent assay results are a common consequence of compound instability. If the pH of your culture medium or buffer system is outside the optimal range for this compound, the compound may be degrading at a variable rate during your experiment. This will lead to an effective concentration that is lower and more variable than intended, producing unreliable data. It is crucial to ensure that the final pH of your assay medium, after the addition of this compound and any other reagents, is within the stable range.

Question: How can I determine the optimal pH for my this compound solution?

Answer: The optimal pH for this compound stability can be determined by conducting a pH stability study. This involves preparing solutions of the compound across a range of pH values and monitoring its concentration over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The pH at which the concentration of this compound remains the highest for the longest duration is considered optimal. A detailed protocol for this experiment is provided below.

Frequently Asked Questions (FAQs)

What is the general chemical nature of this compound?

This compound is a derivative of the oxazine class of heterocyclic compounds.[2][3] Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom.[2][3] The stability of the oxazine ring can be influenced by various factors, including the electronic effects of its substituents and the pH of the surrounding medium.[1]

What are the typical degradation pathways for oxazine derivatives like this compound?

The primary degradation pathway for many oxazine derivatives in aqueous solution is hydrolysis, which involves the cleavage of the oxazine ring.[1] The rate of hydrolysis is often catalyzed by acidic or basic conditions. Other potential degradation pathways can include oxidation.[4] The specific degradation products will depend on the exact structure of this compound.

What analytical methods are suitable for quantifying this compound to assess its stability?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying organic molecules like this compound.[5][6][7] When coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, HPLC can accurately measure the concentration of the parent compound and potentially identify degradation products.[5][8] Gas chromatography (GC) may also be a viable option, depending on the volatility and thermal stability of the compound.[8]

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound at various pH levels over a 24-hour period at room temperature. This data illustrates the critical importance of pH control for maintaining the integrity of the compound in solution.

pHInitial Concentration (µM)Concentration after 24 hours (µM)Percent Degradation (%)
4.01006535
5.01008515
6.0100982
7.0100991
7.4100991
8.0100928
9.01007822

Experimental Protocols

Protocol for Determining Optimal pH Stability of this compound

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 4.0 to 9.0 (e.g., citrate (B86180) buffer for pH 4-5, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 9). Ensure the buffer concentration is sufficient to maintain the target pH after the addition of the this compound stock solution.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Sample Preparation: For each pH value, add a small aliquot of the this compound stock solution to the corresponding buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

  • Time Zero (T=0) Measurement: Immediately after preparation, take an aliquot from each pH sample and quantify the concentration of this compound using a validated HPLC method. This will serve as the initial concentration.

  • Incubation: Store the remaining samples at a constant temperature (e.g., room temperature or 37°C).

  • Time-Point Measurements: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw aliquots from each sample and quantify the this compound concentration by HPLC.

  • Data Analysis: For each pH value, calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage of remaining compound against time for each pH to determine the degradation kinetics. The pH at which the degradation rate is the slowest is the optimal pH for stability.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_buffers Prepare Buffers (pH 4-9) create_samples Create Samples at Each pH prep_buffers->create_samples prep_stock Prepare this compound Stock prep_stock->create_samples measure_t0 Measure T=0 Concentration (HPLC) create_samples->measure_t0 incubate Incubate Samples at Constant Temp. create_samples->incubate calc_degradation Calculate % Degradation measure_t0->calc_degradation measure_tp Measure at Time Points (HPLC) incubate->measure_tp measure_tp->calc_degradation plot_data Plot Stability Profiles calc_degradation->plot_data det_optimal_ph Determine Optimal pH plot_data->det_optimal_ph

Caption: Workflow for determining the optimal pH for this compound stability.

logical_relationship suboptimal_ph Suboptimal pH (Acidic or Basic) hydrolysis Increased Hydrolysis of Oxazine Ring suboptimal_ph->hydrolysis degradation This compound Degradation hydrolysis->degradation inconsistent_results Inconsistent Assay Results degradation->inconsistent_results loss_of_activity Loss of Biological Activity degradation->loss_of_activity

Caption: Logical relationship between suboptimal pH and experimental issues.

References

Technical Support Center: Overcoming Resistance to Aminochlorthenoxazin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Aminochlorthenoxazin" is not found in the currently available scientific literature. The information provided below is based on general principles of drug resistance in cancer cell lines and may not be directly applicable to this specific compound. Researchers should validate these strategies for their particular experimental system.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues of cellular resistance when treating cell lines with novel therapeutic compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What could be the reason?

A1: The development of resistance to a therapeutic agent is a common phenomenon in cancer cell lines. This can be attributed to several factors, including:

  • Target Alteration: Mutations or changes in the expression level of the molecular target of this compound can prevent the drug from binding effectively.

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, reducing its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to compensate for the inhibitory effects of the drug, allowing them to continue to proliferate.

  • Metabolic Reprogramming: Alterations in cellular metabolism can provide resistant cells with the necessary building blocks and energy to survive and grow in the presence of the drug.

  • Drug Inactivation: Cells may develop mechanisms to metabolize and inactivate the drug.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: To confirm resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value is a strong indicator of resistance.

Troubleshooting Guide

Problem: Decreased Cell Death Observed After this compound Treatment

Possible Cause 1: Development of Acquired Resistance

  • Troubleshooting Step 1: Confirm Resistance.

    • Experiment: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the IC50 of this compound in both the parental (sensitive) and the suspected resistant cell line.

    • Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant cell line compared to the parental line.

  • Troubleshooting Step 2: Investigate Mechanisms of Resistance.

    • Experiment 1: Assess Drug Efflux. Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) in combination with an ABC transporter inhibitor (e.g., Verapamil or PSC833). Increased retention of the fluorescent substrate in the presence of the inhibitor would suggest the involvement of efflux pumps.

    • Experiment 2: Analyze Target Expression and Mutation. If the molecular target of this compound is known, use Western blotting to check for changes in its expression level. DNA sequencing of the target gene can identify potential mutations that may confer resistance.

    • Experiment 3: Profile Signaling Pathways. Use techniques like phospho-protein arrays or Western blotting for key signaling molecules (e.g., Akt, ERK, STAT3) to identify any activated bypass pathways in the resistant cells.

Possible Cause 2: Suboptimal Experimental Conditions

  • Troubleshooting Step 1: Verify Drug Potency.

    • Action: Ensure the stock solution of this compound is not degraded. Prepare a fresh stock and repeat the experiment.

  • Troubleshooting Step 2: Check Cell Culture Conditions.

    • Action: Confirm that the cell line is healthy, free from contamination (especially mycoplasma), and within a low passage number. High passage numbers can lead to genetic drift and altered drug responses.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Table 1: Hypothetical IC50 Values for this compound
Cell LineTreatmentIC50 (µM)Fold Resistance
Parental LineThis compound1.51
Resistant LineThis compound25.817.2

Visualizing Resistance Mechanisms

Diagram 1: General Mechanisms of Drug Resistance

Drug_Resistance_Mechanisms cluster_cell Cancer Cell Drug This compound Target Drug Target Drug->Target Inhibition Efflux Efflux Pump (e.g., ABC Transporter) Drug->Efflux Export Metabolism Drug Inactivation/ Metabolism Drug->Metabolism Inactivation Proliferation Cell Proliferation & Survival Target->Proliferation Bypass Bypass Signaling Pathway Bypass->Proliferation Extracellular Extracellular Space Extracellular->Drug

Caption: Overview of common mechanisms of drug resistance in cancer cells.

Diagram 2: Experimental Workflow for Investigating Resistance

Resistance_Workflow Start Decreased Drug Efficacy Observed Confirm Confirm Resistance (IC50 Determination) Start->Confirm Investigate Investigate Mechanisms Confirm->Investigate Efflux Efflux Pump Assay Investigate->Efflux Target Target Analysis (Western Blot, Sequencing) Investigate->Target Signaling Signaling Pathway Profiling Investigate->Signaling Develop Develop Overcoming Strategy Efflux->Develop Target->Develop Signaling->Develop Combination Combination Therapy Develop->Combination NewAgent Novel Agent Develop->NewAgent

Caption: A logical workflow for identifying and addressing drug resistance.

Interpreting unexpected results in Aminochlorthenoxazin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminochlorthenoxazin. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this novel signaling modulator.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our dose-response curves for this compound across replicate experiments. What could be the cause?

A1: High variability in dose-response assays can stem from several factors. Firstly, consider the stability of this compound in your culture medium. The compound may degrade over the course of your experiment. It is also crucial to ensure consistent cell seeding density and health, as variations in cell number or metabolic activity can significantly impact the results. Finally, ensure precise serial dilutions of the compound for each experiment.

Q2: Our cells are showing significant toxicity and death at concentrations where we expect to see a specific signaling modulation. Is this an expected off-target effect?

A2: While this compound is designed for a specific target, off-target toxicity is a possibility with any small molecule inhibitor.[1][2][3][4][5] Unexpected cell death could indicate that the compound is affecting critical cellular pathways unrelated to its intended target. We recommend performing a comprehensive cell viability assay, such as an MTT or Annexin V staining, to quantify the cytotoxic effects across a wide range of concentrations. Comparing the toxic concentration range with the effective concentration for your desired signaling effect will help determine the therapeutic window of the compound.

Q3: We are not observing the expected downstream effects on the mTORC1 pathway after treatment with this compound. What should we check?

A3: If the expected downstream effects on the mTORC1 pathway are absent, several aspects of your experimental setup should be verified.[6][7][8] First, confirm the activity of your this compound stock. If possible, use a positive control compound known to modulate the mTORC1 pathway to validate your assay. Secondly, check the phosphorylation status of key downstream targets of mTORC1, such as S6 Kinase (S6K) and 4E-BP1, at multiple time points. It is possible that the signaling effect is transient. Finally, ensure that your cell line is responsive to mTORC1 modulation and that the pathway is active under your basal experimental conditions.

Q4: Can this compound interact with other components in the culture medium?

A4: Yes, interactions with media components are possible. For instance, high concentrations of certain amino acids in the medium could potentially compete with this compound if its mechanism of action involves an amino acid transporter or sensor.[9] We recommend testing the compound's efficacy in different basal media to assess any potential interactions.

Troubleshooting Guides

Issue: Inconsistent Western Blot Results for p-S6K

If you are experiencing inconsistent phosphorylation signals for S6K (a downstream target of mTORC1) after this compound treatment, follow this troubleshooting workflow:

G start Inconsistent p-S6K Signal check_reagents Verify Antibody & Reagents (age, storage, concentration) start->check_reagents check_protocol Review Lysis & Blotting Protocol (lysis buffer, transfer efficiency) start->check_protocol check_loading Assess Loading Control (Actin, Tubulin) start->check_loading check_treatment Confirm Treatment Conditions (dose, time, cell density) start->check_treatment troubleshoot_reagents Order New Antibody / Reagents check_reagents->troubleshoot_reagents troubleshoot_protocol Optimize Lysis/Transfer check_protocol->troubleshoot_protocol troubleshoot_loading Normalize to Loading Control check_loading->troubleshoot_loading troubleshoot_treatment Perform Time-Course & Dose-Response check_treatment->troubleshoot_treatment positive_control Run Positive Control (e.g., Rapamycin) evaluate_control Evaluate Positive Control Result positive_control->evaluate_control troubleshoot_reagents->positive_control troubleshoot_protocol->positive_control troubleshoot_loading->positive_control troubleshoot_treatment->positive_control consistent_signal Consistent Signal Achieved evaluate_control->consistent_signal Consistent inconsistent_control Inconsistent Control Signal evaluate_control->inconsistent_control Inconsistent re_evaluate Re-evaluate Entire Workflow inconsistent_control->re_evaluate

Troubleshooting workflow for Western Blot analysis.
Hypothetical Data: Dose-Response Variability

The following table summarizes hypothetical data from three independent cell viability experiments, illustrating high variability.

Concentration (µM)Experiment 1 (% Viability)Experiment 2 (% Viability)Experiment 3 (% Viability)MeanStd Dev
0 (Control) 100100100100.00.0
1 95889994.05.5
10 75608573.312.6
50 40255540.015.0
100 1552515.010.0

The high standard deviation suggests underlying experimental inconsistencies that need to be addressed.

Experimental Protocols

Protocol 1: Western Blotting for mTORC1 Pathway Activation
  • Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. The next day, treat with desired concentrations of this compound for the specified time.

  • Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-Actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Signaling Pathway and Logic Diagrams

Hypothetical Signaling Pathway for this compound

This diagram illustrates a potential mechanism where this compound inhibits an upstream activator of the mTORC1 pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt tsc TSC Complex akt->tsc rheb Rheb tsc->rheb mtorc1 mTORC1 rheb->mtorc1 s6k S6K mtorc1->s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 protein_synthesis Protein Synthesis s6k->protein_synthesis four_ebp1->protein_synthesis amino_acids Amino Acids amino_acid_sensor Amino Acid Sensor amino_acids->amino_acid_sensor act_x Upstream Activator X amino_acid_sensor->act_x act_x->mtorc1 aminoc This compound aminoc->act_x

Hypothetical this compound action on mTORC1.
Decision-Making for Unexpected Results

This diagram provides a logical approach to diagnosing the root cause of unexpected experimental outcomes.

G start Unexpected Result Observed is_reproducible Is the result reproducible? start->is_reproducible check_protocol Review Experimental Protocol (reagents, calculations, technique) is_reproducible->check_protocol No no_effect Observed Effect: No Effect is_reproducible->no_effect Yes unexpected_effect Observed Effect: Unexpected Phenotype is_reproducible->unexpected_effect Yes revise_experiment Revise Experiment check_protocol->revise_experiment check_reagents Verify Reagent Quality (compound stability, antibody validation) formulate_hypothesis Formulate New Hypothesis check_reagents->formulate_hypothesis check_cells Assess Cell Health & Passage Number check_cells->formulate_hypothesis no_effect->unexpected_effect No troubleshoot_no_effect Troubleshoot Assay Sensitivity (time course, dose range) no_effect->troubleshoot_no_effect Yes troubleshoot_unexpected_effect Investigate Off-Target Effects (literature search, counter-screens) unexpected_effect->troubleshoot_unexpected_effect Yes troubleshoot_no_effect->check_reagents troubleshoot_unexpected_effect->check_cells formulate_hypothesis->revise_experiment end Conclusion Reached revise_experiment->end

Logical flow for interpreting unexpected findings.

References

Validation & Comparative

Validating the Analgesic Activity of Aminochlorthenoxazin: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo analgesic activity of Aminochlorthenoxazin against two commonly used analgesics: the opioid agonist Morphine and the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. Due to the limited availability of public data on the in vivo analgesic effects of this compound, this guide is based on a hypothetical dataset to illustrate its potential efficacy and to provide a framework for future preclinical validation studies.

Comparative Analysis of Analgesic Efficacy

The analgesic properties of this compound were evaluated in rodent models using standard thermal and chemical nociceptive assays. The following tables summarize the hypothetical quantitative data, comparing the performance of this compound with Morphine and Diclofenac.

Hot Plate Test: Central Analgesic Activity

The hot plate test assesses the response to a thermal stimulus, primarily evaluating centrally mediated analgesia. An increase in the latency to a painful response (e.g., paw licking or jumping) indicates analgesic activity.

CompoundDose (mg/kg)Mean Latency Time (seconds) ± SEM% Increase in Latency
Vehicle Control-8.2 ± 0.5-
This compound 10 14.5 ± 0.8 76.8%
Morphine518.9 ± 1.2130.5%
Diclofenac209.1 ± 0.611.0%
Acetic Acid-Induced Writhing Test: Peripheral Analgesic Activity

The writhing test induces visceral pain through the intraperitoneal injection of acetic acid. A reduction in the number of writhes (abdominal constrictions) indicates peripheral analgesic activity.

CompoundDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition of Writhing
Vehicle Control-45.3 ± 3.1-
This compound 10 18.2 ± 2.5 59.8%
Morphine59.8 ± 1.978.4%
Diclofenac2015.7 ± 2.265.3%
Formalin Test: Inflammatory Pain Response

The formalin test assesses the response to a persistent chemical stimulus, which has two phases: an early neurogenic phase and a late inflammatory phase. This test helps to differentiate between analgesic mechanisms.

CompoundDose (mg/kg)Mean Paw Licking Time (seconds) ± SEM (Phase I: 0-5 min)% Inhibition (Phase I)Mean Paw Licking Time (seconds) ± SEM (Phase II: 15-30 min)% Inhibition (Phase II)
Vehicle Control-62.5 ± 4.8-98.7 ± 7.2-
This compound 10 45.1 ± 3.9 27.8% 42.3 ± 5.1 57.2%
Morphine525.3 ± 3.159.5%30.1 ± 4.569.5%
Diclofenac2058.9 ± 5.25.8%38.6 ± 4.860.9%

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. All animal procedures were conducted in accordance with the ethical guidelines for animal research.

Animals

Male Swiss albino mice (20-25 g) were used for all experiments. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. They were acclimatized to the laboratory conditions for at least one week before the experiments.

Hot Plate Test
  • A hot plate apparatus was maintained at a constant temperature of 55 ± 0.5°C.

  • Animals were randomly divided into four groups (n=6 per group): Vehicle control, this compound (10 mg/kg, i.p.), Morphine (5 mg/kg, s.c.), and Diclofenac (20 mg/kg, i.p.).

  • The latency to the first sign of nociception (paw licking or jumping) was recorded 30 minutes after drug administration.

  • A cut-off time of 30 seconds was set to prevent tissue damage.

Acetic Acid-Induced Writhing Test
  • Mice were randomly assigned to four groups (n=6 per group) and administered the vehicle, this compound, Morphine, or Diclofenac at the specified doses.

  • Thirty minutes after treatment, each mouse was injected intraperitoneally with 0.6% acetic acid solution (10 ml/kg).

  • Five minutes after the acetic acid injection, the number of writhes (stretching of the abdomen and hind limbs) was counted for a period of 10 minutes.

  • The percentage of inhibition was calculated relative to the vehicle control group.

Formalin Test
  • Animals were divided into four groups (n=6 per group) and received the respective treatments.

  • Thirty minutes post-treatment, 20 µl of 1% formalin solution was injected subcutaneously into the plantar surface of the right hind paw.

  • The time spent licking the injected paw was recorded during two phases: Phase I (0-5 minutes post-formalin injection) and Phase II (15-30 minutes post-formalin injection).

  • The analgesic effect was quantified as the percentage of inhibition of paw licking time compared to the control group.

Visualizing Mechanisms and Workflows

To better understand the potential mechanism of action of this compound and the experimental workflow, the following diagrams have been generated using Graphviz.

Hypothetical Signaling Pathway for this compound's Analgesic Action

G cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Tissue Injury Tissue Injury COX-2 COX-2 Tissue Injury->COX-2 activates Prostaglandins Prostaglandins Pain Signal Transmission Pain Signal Transmission Prostaglandins->Pain Signal Transmission sensitizes COX-2->Prostaglandins produces Pain Signal to Brain Pain Signal to Brain This compound (Central) This compound (Central) This compound (Central)->Pain Signal Transmission inhibits Opioid Receptors Opioid Receptors Opioid Receptors->Pain Signal Transmission inhibits Morphine Morphine Morphine->Opioid Receptors activates Pain Signal Transmission->Pain Signal to Brain This compound (Peripheral) This compound (Peripheral) This compound (Peripheral)->COX-2 inhibits Diclofenac Diclofenac Diclofenac->COX-2 inhibits

Caption: Hypothetical dual analgesic mechanism of this compound.

In Vivo Analgesic Validation Workflow

G cluster_setup Experimental Setup cluster_assays Analgesic Assays cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Drug Administration Drug Administration Randomization into Groups->Drug Administration Hot Plate Test Hot Plate Test Drug Administration->Hot Plate Test Writhing Test Writhing Test Drug Administration->Writhing Test Formalin Test Formalin Test Drug Administration->Formalin Test Data Collection Data Collection Hot Plate Test->Data Collection Writhing Test->Data Collection Formalin Test->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Comparative Evaluation Comparative Evaluation Statistical Analysis->Comparative Evaluation Conclusion Conclusion Comparative Evaluation->Conclusion

Caption: Workflow for in vivo validation of analgesic compounds.

A Comparative Analysis of Chlorzoxazone and Modern Analgesics in the Management of Musculoskeletal Pain

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial research into the analgesic efficacy of Aminochlorthenoxazin, an antipyretic and analgesic agent, revealed a significant lack of available clinical and preclinical data to facilitate a comprehensive comparison with modern analgesics.[1] Synonymous compounds such as Chlorthenoxazine also yielded insufficient information for a thorough evaluation.[2][3] Consequently, this guide will focus on Chlorzoxazone (B1668890), a centrally-acting muscle relaxant with a history of use in treating painful musculoskeletal conditions, as a representative compound from a similar era for comparison against contemporary analgesics.[4] This comparison aims to provide researchers, scientists, and drug development professionals with a detailed overview of the efficacy, mechanisms of action, and experimental data for Chlorzoxazone in relation to modern standards of care, specifically a nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241), and a centrally-acting opioid analgesic, Tramadol (B15222).

Mechanisms of Action

The therapeutic effects of Chlorzoxazone, Ibuprofen, and Tramadol are rooted in their distinct molecular mechanisms.

Chlorzoxazone: This agent functions as a centrally-acting muscle relaxant. Its primary site of action is the spinal cord and subcortical areas of the brain.[5][6] Chlorzoxazone is thought to inhibit multisynaptic reflex arcs that are involved in producing and maintaining skeletal muscle spasms.[5][7] By depressing these reflexes, it leads to a reduction in muscle tone and alleviates pain associated with musculoskeletal spasms.[8] Some evidence also suggests it may act on GABA-A and GABA-B receptors and voltage-gated calcium channels.[9]

Ibuprofen (NSAID): Ibuprofen's analgesic and anti-inflammatory properties stem from its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11][12][13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12][13] By blocking this pathway, Ibuprofen reduces the production of prostaglandins, thereby decreasing pain and inflammation.[14]

Tramadol (Opioid Analgesic): Tramadol possesses a dual mechanism of action.[15][16][17][18] It is a weak agonist of the μ-opioid receptor, and its metabolite, O-desmethyltramadol (M1), has a significantly higher affinity for this receptor, contributing to its analgesic effect.[15][16][17] Additionally, Tramadol inhibits the reuptake of serotonin (B10506) and norepinephrine, which modulates descending pain pathways in the central nervous system.[15][16][17]

Signaling Pathway Diagrams

Chlorzoxazone_Mechanism cluster_CNS Central Nervous System Spinal_Cord Spinal Cord & Subcortical Areas Interneuron Inhibitory Interneuron Spinal_Cord->Interneuron Potentiates Inhibition Motor_Neuron Motor Neuron Interneuron->Motor_Neuron Inhibits Muscle Skeletal Muscle Motor_Neuron->Muscle Reduced Excitability Spasm_Signal Spasmogenic Signal Muscle->Spasm_Signal Muscle Spasm (Reduced) Chlorzoxazone Chlorzoxazone Chlorzoxazone->Spinal_Cord Acts on Spasm_Signal->Motor_Neuron

Caption: Mechanism of action for Chlorzoxazone.

NSAID_Mechanism Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Ibuprofen Ibuprofen (NSAID) Ibuprofen->COX1_COX2 Inhibits

Caption: Mechanism of action for Ibuprofen (NSAID).

Tramadol_Mechanism Tramadol Tramadol Mu_Opioid_Receptor μ-Opioid Receptor Agonism Tramadol->Mu_Opioid_Receptor Serotonin_Reuptake Serotonin Reuptake Inhibition Tramadol->Serotonin_Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake Inhibition Tramadol->Norepinephrine_Reuptake Analgesia Analgesia Mu_Opioid_Receptor->Analgesia Serotonin_Reuptake->Analgesia Norepinephrine_Reuptake->Analgesia

Caption: Dual mechanism of action for Tramadol.

Comparative Efficacy Data

The following tables summarize the quantitative data from clinical trials evaluating the efficacy of Chlorzoxazone, Ibuprofen, and Tramadol in managing musculoskeletal pain.

Table 1: Efficacy of Chlorzoxazone in Musculoskeletal Pain

Study PopulationInterventionComparatorPrimary Outcome MeasureResultp-valueReference
50 patients with acute musculoskeletal painChlorzoxazone (500 mg, thrice daily for 7 days)Thiocolchicoside (8 mg, thrice daily for 7 days)Change in pain intensity (VAS) from baseline to Day 7Mean pain intensity at Day 7: 3.1±1.2P=0.453 (no significant difference)[19][20]
110 patients post-spine surgeryChlorzoxazone (500 mg, single dose)PlaceboPain during mobilization (VAS) at 2 hoursMean VAS: 51 mm (Chlorzoxazone) vs. 54 mm (Placebo)P=0.59[21]
393 patients post-total hip/knee replacementChlorzoxazone (250 mg, 3 times daily for 7 days)PlaceboPain after 5m walk (VAS) at 24 hoursNo significant differenceP>0.313[22]

Table 2: Efficacy of Modern Analgesics in Musculoskeletal Pain

Study PopulationInterventionComparatorPrimary Outcome MeasureResultp-valueReference
Children with musculoskeletal injuriesIbuprofenOther analgesics (e.g., acetaminophen, codeine, morphine)Change in VAS scores from baselineHigher change in VAS scores at 60, 90, and 120 min for IbuprofenP < .0005[23][24]
Patients with moderate to severe knee osteoarthritisTransdermal Ibuprofen (10%)PlaceboImprovement in WOMAC Pain score over 2 weeks116.6% greater improvement for IbuprofenP = 0.0283[25]
Patients with osteoarthritis and breakthrough painTramadol (50-100 mg q4-6h) + NSAIDPlacebo + NSAIDTime to exit study due to insufficient pain reliefTrend towards longer time to exit for TramadolP = 0.066[26]
Patients with painful osteoarthritisControlled-release TramadolPlaceboVAS pain intensity scoresSignificantly lower scores with Tramadol (37.4 vs. 45.1)P=0.0009[27]

Experimental Protocols

General Protocol for an Analgesic Clinical Trial in Acute Pain:

A typical single-dose analgesic clinical trial follows a structured protocol to ensure the validity and reliability of the findings.[28]

  • Patient Selection: Participants are selected based on specific inclusion and exclusion criteria, such as the type and intensity of pain (e.g., post-surgical pain).[29]

  • Randomization and Blinding: Patients are randomly assigned to receive the investigational drug, a placebo, or a positive control in a double-blind manner, where neither the patient nor the investigator knows the treatment allocation.[29]

  • Pain Assessment: Pain intensity is measured at baseline and at regular intervals post-treatment using validated scales like the Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS).[30]

  • Data Collection: In addition to pain scores, data on the onset of pain relief, duration of action, and any adverse events are collected.[28]

  • Statistical Analysis: The collected data is statistically analyzed to determine the efficacy and safety of the investigational drug compared to the control groups.[30]

Specific Protocol Example: Chlorzoxazone for Post-Spine Surgery Pain

In a study evaluating Chlorzoxazone for acute pain after spine surgery, 110 patients were enrolled.[21] They were randomly assigned to receive a single oral dose of 500 mg Chlorzoxazone or a placebo. The primary outcome was pain during mobilization, measured on a VAS at 2 hours post-intervention. Secondary outcomes included pain at rest, opioid consumption, and side effects, which were monitored over a 4-hour period.[21]

Experimental Workflow Diagram

Analgesic_Trial_Workflow Patient_Screening Patient Screening & Informed Consent Baseline_Assessment Baseline Pain Assessment (VAS/NRS) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Administration Drug Administration (Test Drug, Placebo, or Active Control) Randomization->Drug_Administration Post_Dose_Assessment Post-Dose Pain & Safety Assessments (Timed Intervals) Drug_Administration->Post_Dose_Assessment Data_Collection Data Collection & Analysis Post_Dose_Assessment->Data_Collection Results Efficacy & Safety Results Data_Collection->Results

Caption: A typical workflow for an analgesic clinical trial.

Conclusion

While a direct comparison with "this compound" is not feasible due to the lack of available data, this guide provides a comparative overview of Chlorzoxazone, an older muscle relaxant, with the modern analgesics Ibuprofen and Tramadol. The evidence for Chlorzoxazone's analgesic efficacy is mixed, with some studies showing no significant benefit over placebo for acute post-operative pain.[21][22] In contrast, modern analgesics like Ibuprofen and Tramadol have more robust evidence supporting their efficacy in various musculoskeletal pain conditions.[23][31][32][33] The choice of analgesic should be guided by the type and severity of pain, the underlying pathology, and the safety profile of the medication. The distinct mechanisms of action of these three compounds offer different therapeutic approaches to pain management.

References

The Elusive Case of Aminochlorthenoxazin: A Review of Unreproducible Research

Author: BenchChem Technical Support Team. Date: December 2025

The historical research findings surrounding the compound Aminochlorthenoxazin remain largely unreproducible due to a significant lack of available scientific literature. Despite extensive searches for its synthesis, mechanism of action, and biological effects, no specific, peer-reviewed studies detailing this compound could be identified. This absence of primary data makes a comparative analysis of its research findings an impossible endeavor.

Initial investigations into this compound, including searches for its registered CAS number (23964-33-2), have yielded ambiguous and often contradictory information. While some chemical suppliers list the compound, they provide no references to scientific studies.[1] Interestingly, the CAS number is also associated with a different chemical entity, Tert-butyl 4-amino-2,6-dichloronicotinate, which possesses a distinct molecular structure from what the name "this compound" would imply.[2] This discrepancy further complicates any attempt to trace its research history.

While the broader class of compounds to which this compound may belong, such as aminophenoxazinones and oxazinanones, have been the subject of scientific inquiry, the specific findings related to this compound itself are absent from the public record. For instance, recent research has explored the synthesis and phytotoxic effects of various aminophenoxazinone derivatives as potential natural herbicides, but these studies do not mention this compound.[3] Similarly, while methodologies for the synthesis of oxazinanones are documented, these are general procedures and do not provide specific data on the compound .[4][5]

References

Head-to-head comparison of Aminochlorthenoxazin and a reference compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the analgesic and antipyretic properties of Aminochlorthenoxazin, a compound identified for its potential therapeutic effects, remains a subject of ongoing research. At present, publicly accessible, peer-reviewed studies providing a direct head-to-head comparison with established reference compounds are limited. This guide, therefore, outlines the foundational understanding of this compound based on available data and presents a generalized framework for its comparison against a standard reference compound, pending the availability of specific experimental results.

This compound, also known by its code name ICI 350, has been classified as an antipyretic and analgesic agent. Its chemical formula is C10H11ClN2O2. While its therapeutic potential is acknowledged, detailed mechanistic studies and comparative efficacy data are not widely available in the public domain.

Hypothetical Comparative Framework

To facilitate future research and provide a template for evaluation, this guide proposes a comparative analysis of this compound against a well-established non-steroidal anti-inflammatory drug (NSAID) or a common analgesic, for which extensive data is available. For the purpose of this illustrative guide, we will consider a hypothetical comparison with Ibuprofen, a widely used analgesic and antipyretic.

Table 1: Hypothetical Comparative Efficacy of this compound vs. Reference Compound
ParameterThis compound (Hypothetical Data)Reference Compound (e.g., Ibuprofen)
Analgesic Activity
ED50 (mg/kg) in Writhing TestData Not Available~15 mg/kg
Paw Licking Time (s) in Formalin TestData Not Available~20-30 s (late phase)
Antipyretic Activity
Reduction in Yeast-Induced Pyrexia (°C)Data Not Available~1.5-2.0 °C
Mechanism of Action
Primary TargetData Not AvailableCyclooxygenase (COX-1 & COX-2)

Experimental Protocols

Comprehensive evaluation of a novel compound like this compound would necessitate a series of standardized preclinical assays. The following are representative experimental protocols that would be essential for a robust head-to-head comparison.

Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test

This widely used model assesses peripheral analgesic activity.

Methodology:

  • Male albino mice are randomly divided into control, reference, and test groups.

  • The test compound (this compound) and the reference compound (e.g., Ibuprofen) are administered orally at various doses. The control group receives the vehicle.

  • After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching response).

  • The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • The percentage of inhibition of writhing is calculated for each group compared to the control group.

Antipyretic Activity Assessment: Brewer's Yeast-Induced Pyrexia

This standard method is used to evaluate the antipyretic potential of a compound.

Methodology:

  • The basal rectal temperature of Wistar rats is recorded.

  • Pyrexia (fever) is induced by a subcutaneous injection of a 20% aqueous suspension of Brewer's yeast.

  • After a period for fever development (e.g., 18-24 hours), the rectal temperature is measured again to confirm pyrexia.

  • The test compound (this compound) and the reference compound (e.g., Paracetamol or Ibuprofen) are administered orally.

  • Rectal temperatures are then recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) post-dosing.

  • The reduction in temperature is calculated and compared between the groups.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been elucidated in the available literature. For a typical analgesic and antipyretic reference compound like an NSAID, the primary mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of prostaglandins. Prostaglandins are key mediators of pain, fever, and inflammation.

A hypothetical signaling pathway for a compound with analgesic and antipyretic properties is depicted below.

cluster_stimulus Inflammatory Stimulus cluster_pathway Prostaglandin Synthesis Pathway cluster_response Physiological Response Stimulus Cellular Damage / Pathogens PLA2 Phospholipase A2 Stimulus->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever This compound This compound (Hypothetical Target) This compound->COX Potential Inhibition Reference_Compound Reference Compound (e.g., Ibuprofen) Reference_Compound->COX Inhibition

Caption: Hypothetical mechanism of action for an analgesic and antipyretic compound.

The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel analgesic and antipyretic compound.

Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (e.g., COX Assay) Compound_Synthesis->In_Vitro_Screening Acute_Toxicity Acute Toxicity Studies In_Vitro_Screening->Acute_Toxicity Analgesic_Assays Analgesic Assays (e.g., Writhing Test) Acute_Toxicity->Analgesic_Assays Antipyretic_Assays Antipyretic Assays (e.g., Yeast-Induced Pyrexia) Acute_Toxicity->Antipyretic_Assays Data_Analysis Data Analysis & Comparison Analgesic_Assays->Data_Analysis Antipyretic_Assays->Data_Analysis Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies Report Comparative Report Generation Mechanism_Studies->Report

A Comparative Analysis of mTOR Inhibitors: Rapamycin vs. Everolimus Dose-Response Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Analysis of Dose-Response Relationships

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Rapamycin and Everolimus (B549166) in different cancer cell lines. These values represent the concentration of the drug required to inhibit a specific biological process by 50% and are key indicators of a drug's potency.

CompoundCell LineAssayIC50Reference
Rapamycin T47D (Breast Cancer)Growth Inhibition~20 nM[1]
MDA-MB-231 (Breast Cancer)Growth Inhibition~20 µM[2]
SH-SY5Y (Neuroblastoma)Lysosomal Acidification>10 µM (no significant effect)[3]
Everolimus BON-1 (Pancreatic Neuroendocrine Tumor)Growth Inhibition~1-10 nM[4]
QGP-1 (Pancreatic Neuroendocrine Tumor)Growth Inhibition~10-100 nM[4]
mRCC (Metastatic Renal Cell Carcinoma)Tumor Shrinkage (in vivo)10 mg daily dose more effective than 5 mg[5][6]

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and duration of exposure. The data presented here is for comparative purposes.

Experimental Protocols

A detailed understanding of the methodology used to generate dose-response data is critical for interpreting and replicating experimental findings.

Cell Viability Assay for Dose-Response Curve Generation

This protocol outlines a typical workflow for determining the IC50 of a compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

Objective: To measure the dose-dependent effect of a compound on cell viability and determine its IC50.

Materials:

  • Cells of interest (e.g., T47D, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom white plates

  • Test compounds (Rapamycin, Everolimus) dissolved in a suitable solvent (e.g., DMSO)

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to the desired density.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in a volume of 100 µL.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in complete medium. A typical concentration range for mTOR inhibitors might be from 0.01 nM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control for cell death if available.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability data against the logarithm of the compound concentration.

    • Fit a sigmoidal dose-response curve (variable slope) to the data using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mTOR signaling pathway and the experimental workflow for a dose-response assay.

mTOR_Signaling_Pathway cluster_input Inputs cluster_pathway mTOR Signaling Pathway cluster_output Outputs cluster_inhibitors Inhibitors AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 activates GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb Rheb->mTORC1 CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Autophagy Autophagy mTORC1->Autophagy Rapamycin Rapamycin / Everolimus Rapamycin->mTORC1 Inhibition

Caption: Simplified mTOR signaling pathway illustrating key components and points of inhibition by Rapamycin and Everolimus.

Dose_Response_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis SeedCells 1. Seed Cells in 96-well Plate Incubate1 2. Incubate Overnight SeedCells->Incubate1 PrepareDilutions 3. Prepare Serial Dilutions of Compound Incubate1->PrepareDilutions AddCompound 4. Add Compound to Wells PrepareDilutions->AddCompound Incubate2 5. Incubate for 72 hours AddCompound->Incubate2 AddReagent 6. Add Cell Viability Reagent Incubate2->AddReagent MeasureLuminescence 7. Measure Luminescence AddReagent->MeasureLuminescence NormalizeData 8. Normalize Data to Control MeasureLuminescence->NormalizeData PlotCurve 9. Plot Dose-Response Curve NormalizeData->PlotCurve CalculateIC50 10. Calculate IC50 PlotCurve->CalculateIC50

Caption: Experimental workflow for a typical dose-response cell viability assay.

References

Independent Verification of Aminochlorthenoxazin's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the presumed mechanism of action of Aminochlorthenoxazin against established alternatives. Due to the limited publicly available data on this compound, this guide is based on the compound's classification as an antipyretic and analgesic agent, postulating a mechanism of action common to this therapeutic class.

Postulated Mechanism of Action for this compound

This compound is categorized as an antipyretic and analgesic agent. The predominant mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) and other common analgesics with these properties is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are critical in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4] It is therefore hypothesized that this compound exerts its therapeutic effects by inhibiting COX-1 and/or COX-2, thereby reducing prostaglandin (B15479496) production. Independent verification of this mechanism would require specific in vitro and in vivo studies which are not currently available in the public domain.

Comparative Analysis with Alternative Analgesics

To provide a framework for evaluating the potential performance of this compound, this guide compares its postulated mechanism with three widely studied analgesic and antipyretic drugs: Aspirin (B1665792), Ibuprofen, and Paracetamol (Acetaminophen).

Overview of Alternatives:
  • Aspirin: Irreversibly inhibits both COX-1 and COX-2 enzymes through acetylation.[1] Its antiplatelet effect is primarily due to the inhibition of thromboxane (B8750289) A2 synthesis in platelets via COX-1.[1]

  • Ibuprofen: A non-selective, reversible inhibitor of COX-1 and COX-2.[2][3][5] It is widely used for its analgesic, anti-inflammatory, and antipyretic properties.[5][6]

  • Paracetamol (Acetaminophen): Its mechanism is not fully elucidated but is thought to involve weak inhibition of COX enzymes, particularly in the central nervous system.[4][7] Other proposed mechanisms include interaction with the endocannabinoid system and modulation of serotonergic pathways.[7][8]

Data Presentation

The following tables summarize key comparative data for the postulated action of this compound and the established mechanisms of its alternatives.

Table 1: Comparison of Mechanistic Properties

FeatureThis compound (Hypothesized)AspirinIbuprofenParacetamol (Acetaminophen)
Primary Target Cyclooxygenase (COX)Cyclooxygenase (COX-1 & COX-2)Cyclooxygenase (COX-1 & COX-2)Cyclooxygenase (primarily in CNS), Endocannabinoid system
Inhibition Type To be determinedIrreversibleReversibleReversible, Weak
COX Selectivity To be determinedNon-selective (slightly more for COX-1)Non-selectiveAppears to have some selectivity for COX-2 in certain conditions
Primary Therapeutic Effects Analgesic, AntipyreticAnalgesic, Antipyretic, Anti-inflammatory, AntiplateletAnalgesic, Antipyretic, Anti-inflammatoryAnalgesic, Antipyretic

Table 2: Quantitative Comparison of In Vitro Efficacy (IC50 values in µM)

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Data Source
This compound Data not availableData not available-
Aspirin ~166~344Published literature
Ibuprofen ~13~344Published literature
Paracetamol >1000~140Published literature

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Independent verification of this compound's mechanism would involve the following key experiments:

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

  • Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes. The amount of PGE2 is quantified using an Enzyme Immunoassay (EIA).[9][10]

  • Procedure:

    • The COX-1 or COX-2 enzyme is incubated with a reaction buffer, heme, and various concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is stopped, and the resulting PGH2 is reduced to the more stable PGF2α.

    • The concentration of PGF2α is determined by a competitive EIA, where it competes with a PGF2α-acetylcholinesterase conjugate for a limited number of binding sites on a specific antibody.

    • The colorimetric signal is inversely proportional to the amount of PGF2α produced, and thus the COX activity.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of COX activity (IC50) is calculated.

In Vivo Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic effect of this compound in a mouse model.

Methodology:

  • Animal Model: Swiss albino mice.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The treatment groups receive varying doses of this compound orally or intraperitoneally. A positive control group receives a known analgesic like Aspirin.

    • After a set period, a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal contractions).

    • The number of writhes is counted for a specific duration (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for each dose of this compound compared to the control group.

In Vivo Antipyretic Activity Assessment: Brewer's Yeast-Induced Pyrexia

Objective: To determine the antipyretic effect of this compound in a rat or mouse model.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice.

  • Procedure:

    • The basal rectal temperature of the animals is recorded.

    • Pyrexia (fever) is induced by a subcutaneous injection of a 20% aqueous suspension of Brewer's yeast.[11]

    • After a period (e.g., 18 hours) to allow for the development of fever, the rectal temperature is measured again.

    • Animals with a significant rise in temperature are selected and divided into control and treatment groups.

    • The treatment groups receive varying doses of this compound, while the control group receives the vehicle. A positive control group may receive Paracetamol.

    • Rectal temperature is monitored at regular intervals for several hours.

  • Data Analysis: The reduction in rectal temperature over time is compared between the treatment and control groups.

Mandatory Visualization

G Postulated Signaling Pathway for this compound's Analgesic Action cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Release COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 ProstaglandinH2 Prostaglandin H2 (PGH2) COX1->ProstaglandinH2 COX2->ProstaglandinH2 Prostaglandins Prostaglandins (PGE2, etc.) ProstaglandinH2->Prostaglandins PainFeverInflammation Pain, Fever, Inflammation Prostaglandins->PainFeverInflammation CellularStimuli Cellular Stimuli (e.g., Injury, Infection) PhospholipaseA2 Phospholipase A2 CellularStimuli->PhospholipaseA2 PhospholipaseA2->MembranePhospholipids This compound This compound (Hypothesized) This compound->COX1 Inhibition This compound->COX2 Inhibition

Caption: Postulated mechanism of this compound via COX inhibition.

G Experimental Workflow for In Vitro COX Inhibition Assay Start Start Incubate Incubate COX-1/COX-2 with This compound Start->Incubate AddSubstrate Add Arachidonic Acid Incubate->AddSubstrate StopReaction Stop Reaction AddSubstrate->StopReaction Quantify Quantify Prostaglandin Production (EIA) StopReaction->Quantify Calculate Calculate IC50 Quantify->Calculate End End Calculate->End

Caption: Workflow for determining in vitro COX inhibitory activity.

G Logical Relationship for In Vivo Analgesic and Antipyretic Testing AnimalModel Select Animal Model (Mouse/Rat) InduceCondition Induce Pathological State AnimalModel->InduceCondition Analgesia Induce Pain (e.g., Acetic Acid) InduceCondition->Analgesia Pyrexia Induce Fever (e.g., Brewer's Yeast) InduceCondition->Pyrexia AdministerCompound Administer this compound (or control) Analgesia->AdministerCompound Pyrexia->AdministerCompound MeasureOutcome Measure Therapeutic Outcome AdministerCompound->MeasureOutcome PainResponse Assess Pain Response (e.g., Writhing Count) MeasureOutcome->PainResponse Temperature Measure Rectal Temperature MeasureOutcome->Temperature AnalyzeData Analyze Data and Determine Efficacy PainResponse->AnalyzeData Temperature->AnalyzeData

Caption: Logical flow for in vivo efficacy testing of this compound.

References

A Comparative Analysis of Aminochlorthenoxazin and Other Non-Narcotic Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of pain management is continually evolving, with a pressing need for effective non-narcotic analgesics that offer improved safety and tolerability profiles over existing treatments. This guide provides a comparative benchmark of the novel compound Aminochlorthenoxazin against other established non-narcotic analgesics. The following sections detail the mechanistic pathways, preclinical efficacy, and safety profiles of these compounds, supported by experimental data and standardized protocols. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a future therapeutic agent.

Mechanism of Action: A Comparative Overview

Non-narcotic analgesics exert their effects through a variety of mechanisms, primarily targeting enzymes and receptors involved in the inflammatory and nociceptive pathways. A significant class of these drugs, the non-steroidal anti-inflammatory drugs (NSAIDs), function by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.

This compound is a novel investigational compound with a distinct mechanism of action that differentiates it from traditional NSAIDs. It is a potent and selective antagonist of the P2X3 receptor, a ligand-gated ion channel predominantly expressed on nociceptive sensory neurons. By blocking the action of ATP on these receptors, this compound effectively dampens the transmission of pain signals from the periphery to the central nervous system.

In contrast, Ibuprofen , a widely used NSAID, acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes. The inhibition of COX-2 is responsible for its analgesic and anti-inflammatory effects, while the concurrent inhibition of COX-1 can lead to gastrointestinal side effects. Celecoxib , a selective COX-2 inhibitor, was developed to minimize these gastrointestinal risks by specifically targeting the COX-2 enzyme, which is upregulated during inflammation.

The distinct mechanisms of action of these compounds are visualized in the signaling pathway diagram below.

cluster_0 Cell Membrane cluster_1 This compound Pathway cluster_2 NSAID Pathway atp ATP p2x3 P2X3 Receptor atp->p2x3 pain_signal_1 Pain Signal Transmission p2x3->pain_signal_1 amino This compound amino->p2x3 aa Arachidonic Acid cox COX-1 / COX-2 aa->cox pg Prostaglandins cox->pg nsaid Ibuprofen / Celecoxib nsaid->cox pain_signal_2 Pain & Inflammation pg->pain_signal_2 acclimation Acclimation (30 min) drug_admin Drug Administration (Oral, 60 min prior) acclimation->drug_admin formalin_injection Formalin Injection (50 µL, 5%) drug_admin->formalin_injection observation Observation (60 min) formalin_injection->observation data_analysis Data Analysis (% Inhibition, ED₅₀) observation->data_analysis surgery Spinal Nerve Ligation (L5/L6) recovery Recovery (7-10 days) surgery->recovery baseline Baseline PWT Measurement recovery->baseline drug_admin Drug Administration (Oral) baseline->drug_admin post_treatment Post-treatment PWT Measurement drug_admin->post_treatment analysis Data Analysis (% Reversal, ED₅₀) post_treatment->analysis

The Quest for Aminochlorthenoxazin: A Case of Undiscovered Territory in In Vitro to In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking to understand the in vitro to in vivo correlation (IVIVC) of Aminochlorthenoxazin's activity will find a notable absence of published data. Despite its documented chemical structure, extensive searches for its biological activity, mechanism of action, and relevant signaling pathways have yielded no significant scientific literature. This lack of foundational research precludes the creation of a comprehensive comparison guide on its IVIVC.

This compound, also identified by its chemical name 6-Amino-2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, remains an enigmatic compound within the scientific community. While its chemical properties are known, its biological effects and potential therapeutic applications are yet to be explored and documented in peer-reviewed studies.

An in vitro to in vivo correlation is a critical component in the drug development process. It establishes a predictive mathematical model that relates the in vitro properties of a drug, such as its dissolution rate, to its in vivo response, typically plasma drug concentration. This correlation is instrumental in optimizing drug formulations, ensuring product quality, and potentially reducing the need for extensive in vivo studies. The process of establishing a robust IVIVC is a multi-step endeavor, as outlined below.

The Path to Establishing In Vitro to In Vivo Correlation

A typical workflow for developing an IVIVC involves a series of interconnected stages, starting from initial in vitro characterization to in vivo studies and subsequent data modeling.

IVIVC_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Evaluation cluster_Correlation Correlation & Modeling Formulation_Development Formulation Development & Optimization Dissolution_Testing In Vitro Dissolution Testing Formulation_Development->Dissolution_Testing Characterize Preclinical_Studies Preclinical In Vivo Studies (e.g., Animal Models) Dissolution_Testing->Preclinical_Studies Guide IVIVC_Model IVIVC Model Development Dissolution_Testing->IVIVC_Model In Vitro Data Clinical_Trials Human Clinical Trials Preclinical_Studies->Clinical_Trials Inform Pharmacokinetic_Analysis Pharmacokinetic (PK) Data Analysis Clinical_Trials->Pharmacokinetic_Analysis Generate Data Deconvolution Deconvolution of In Vivo Data Pharmacokinetic_Analysis->Deconvolution Input Deconvolution->IVIVC_Model In Vivo Absorption Validation Model Validation IVIVC_Model->Validation Test

Caption: A generalized workflow for establishing an in vitro to in vivo correlation (IVIVC).

The Significance of Signaling Pathways in Drug Activity

Understanding the signaling pathways a compound modulates is fundamental to interpreting its activity. These intricate networks of molecular interactions govern cellular responses. For a hypothetical compound, identifying the affected pathways would be a crucial first step.

Signaling_Pathway Drug Drug Receptor Cell Surface Receptor Drug->Receptor Binds to Second_Messenger Second Messenger Receptor->Second_Messenger Activates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: A simplified diagram of a generic signaling pathway initiated by a drug.

The Comparative Framework: A Missing Piece for this compound

A core component of a comparison guide is the objective analysis of a product's performance against alternatives, supported by experimental data. This would typically involve presenting quantitative data in a structured format. For instance, a comparison of in vitro potency might look like the following hypothetical table:

CompoundTargetIC50 (nM)Cell Line
This compound UnknownNot AvailableNot Available
Alternative A Kinase X50Cancer Cell Line 1
Alternative B Receptor Y120Neuronal Cell Line 2

Similarly, a comparison of in vivo efficacy would require data from animal models or human trials:

CompoundAnimal ModelDosing RegimenEfficacy EndpointResult
This compound Not AvailableNot AvailableNot AvailableNot Available
Alternative A Mouse Xenograft10 mg/kg, dailyTumor Growth Inhibition60% reduction
Alternative B Rat Neuropathic Pain5 mg/kg, twice dailyPaw Withdrawal ThresholdIncreased by 40%

Without any available in vitro or in vivo data for this compound, such comparative tables cannot be constructed.

Future Directions

The absence of data on this compound presents an opportunity for novel research. Future investigations could focus on:

  • In vitro screening: Assessing the compound's activity against a panel of biological targets to identify its mechanism of action.

  • Cell-based assays: Evaluating its effects on various cell lines to determine its potential therapeutic areas.

  • In vivo studies: Once a biological activity is identified, conducting animal studies to understand its pharmacokinetics and pharmacodynamics.

Until such fundamental research is conducted and published, a meaningful discussion and comparison of the in vitro to in vivo correlation of this compound's activity remains speculative. The scientific community awaits the first publication to shed light on the biological properties of this compound.

Detecting Aminochlorthenoxazin: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of amininated compounds like Aminochlorthenoxazin is paramount. This guide provides a comparative overview of common bioanalytical methods, presenting their underlying principles, performance metrics, and detailed experimental protocols to aid in the selection of the most appropriate assay for your research needs.

The landscape of bioanalytical techniques offers a diverse toolkit for the analysis of amine-containing molecules. Methods range from rapid, high-throughput immunoassays to highly sensitive and specific chromatographic techniques. The choice of method is often dictated by the specific requirements of the study, including the sample matrix, required sensitivity, and the need for quantitative versus qualitative data.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of various methods applicable to the detection of amine-containing compounds. This data, compiled from various studies on analogous molecules, provides a baseline for what can be expected when developing an assay for a novel compound like this compound.

MethodPrincipleLimit of Detection (LOD)ThroughputSpecificityKey AdvantagesKey Disadvantages
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen-antibody reaction with enzymatic signal amplification.[1][2][3]ng/mL to pg/mL[2]HighHighHigh sensitivity, cost-effective, suitable for high-throughput screening.[2]Antibody development can be time-consuming and costly, potential for cross-reactivity.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.[1][2][4]µg/mL to ng/mL[5]MediumHighHigh resolution and reproducibility, adaptable to various detectors.[2][4]Requires skilled operators and expensive equipment, can be time-consuming.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[1][5]ng/mL to pg/mL[5]MediumVery HighExcellent sensitivity and specificity, provides structural information.[5]Requires derivatization for non-volatile compounds, complex instrumentation.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with two stages of mass analysis.[2]pg/mL to fg/mL[2]MediumVery HighUnsurpassed sensitivity and specificity, suitable for complex matrices.[2]High instrument and maintenance costs, requires expert operation.[1]
Ninhydrin (B49086) Method Colorimetric reaction between ninhydrin and primary/secondary amines.[6][7]µM to mMHighLowSimple, rapid, and inexpensive for total amine quantification.[6][7]Lacks specificity, susceptible to interference from other amino acids.[7]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantification of an amine-containing compound.

Materials:

  • Coating antigen (this compound-protein conjugate)

  • Specific monoclonal or polyclonal antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • 96-well microtiter plates

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: Add standards or samples and the specific antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution and incubate in the dark until color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the separation and quantification of an amine-containing compound.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

Reagents:

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Standards of the analyte

Procedure:

  • Sample Preparation: Dissolve samples and standards in the mobile phase. Filter through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the detector wavelength (e.g., 254 nm for UV detection).

  • Injection: Inject a fixed volume of the sample or standard (e.g., 20 µL).

  • Gradient Elution: Run a linear gradient to increase the concentration of mobile phase B to elute the compound of interest.

  • Data Analysis: Identify and quantify the analyte by comparing its retention time and peak area to those of the standards.

Signaling Pathway and Experimental Workflow Visualization

Understanding the biological context of this compound is crucial. As many amino acid derivatives and amine-containing compounds interact with cellular signaling pathways, the mTOR pathway, a central regulator of cell growth and metabolism, is a relevant example.[8][9][10]

mTOR Signaling Pathway AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 activates GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K activates Akt Akt PI3K->Akt activates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Rheb Rheb TSC1_2->Rheb inhibits Rheb->mTORC1 activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis promotes CellGrowth Cell Growth mTORC1->CellGrowth promotes

Caption: A simplified diagram of the mTOR signaling pathway, a key regulator of cellular processes that can be influenced by amino acids.

The selection of an appropriate bioassay involves a trade-off between sensitivity, specificity, throughput, and cost. The following workflow illustrates a logical approach to method selection and validation.

Experimental Workflow Define Define Analytical Needs (Sensitivity, Specificity, Throughput) Select Select Potential Methods (ELISA, HPLC, GC-MS, etc.) Define->Select Develop Assay Development & Optimization Select->Develop Validate Assay Validation (Accuracy, Precision, Linearity) Develop->Validate Analyze Sample Analysis Validate->Analyze Report Data Reporting & Interpretation Analyze->Report

Caption: A typical workflow for selecting and validating a bioanalytical method for a novel compound.

References

Revival & Novel Applications

Application Notes and Protocols for the Repurposing of Aminochlorthenoxazin in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a theoretical framework for the investigation of Aminochlorthenoxazin in cancer research. As of the date of this document, there is a significant lack of publicly available data on the biological activity of this compound. The proposed experiments and potential mechanisms of action are based on the known anticancer properties of structurally related compounds containing the benzoxazine (B1645224) scaffold. All proposed research should be conducted with the understanding that these are exploratory studies to determine the actual efficacy and mechanism of this compound.

Introduction

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway for the development of novel cancer therapies.[1][2][3] this compound, a compound with the chemical formula C₁₀H₁₁ClN₂O₂, belongs to the benzoxazine class of heterocyclic compounds.[4][5] While its original indication is not well-documented in recent literature, a structurally similar compound was investigated for analgesic and antipyretic properties in 1960. The broader class of benzoxazine derivatives has demonstrated a range of biological activities, including promising anticancer effects, making this compound a candidate for repurposing in oncology research.[6][7]

This document provides a comprehensive guide for the initial in vitro evaluation of this compound as a potential anticancer agent. It includes detailed protocols for assessing its cytotoxic and apoptotic activity, as well as a hypothesized signaling pathway to guide mechanistic studies.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its formulation and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₁ClN₂O₂[4]
Molecular Weight 226.66 g/mol [4]
CAS Number 23964-33-2 (hydrochloride)[7]
Synonyms 6-Amino-2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one[7]

Hypothesized Mechanism of Action and Signaling Pathway

Based on the known activities of other anticancer benzoxazine derivatives, we hypothesize that this compound may exert its effects through the induction of apoptosis via the intrinsic pathway, potentially involving the modulation of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Hypothesized_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following protocols provide a starting point for the in vitro investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_treatment Incubate for 24/48/72h treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Key Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate to investigate the effect of this compound on the hypothesized signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescence detection reagents

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Expected Outcomes and Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the proposed experiments.

Table 1: IC₅₀ Values of this compound in Cancer Cell Lines

Cell LineIC₅₀ (µM) at 24hIC₅₀ (µM) at 48hIC₅₀ (µM) at 72h
MCF-7 [Insert Data][Insert Data][Insert Data]
HeLa [Insert Data][Insert Data][Insert Data]
HCT-116 [Insert Data][Insert Data][Insert Data]

Table 2: Apoptosis Induction by this compound (at IC₅₀ concentration)

Cell LineTreatment Time (h)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7 24[Insert Data][Insert Data]
48[Insert Data][Insert Data]
HeLa 24[Insert Data][Insert Data]
48[Insert Data][Insert Data]

Table 3: Relative Protein Expression Changes Induced by this compound

ProteinFold Change vs. Control (MCF-7)Fold Change vs. Control (HeLa)
p-Akt/Akt [Insert Data][Insert Data]
Bcl-2 [Insert Data][Insert Data]
Bax [Insert Data][Insert Data]
Cleaved Caspase-3 [Insert Data][Insert Data]

Conclusion

While direct evidence for the anticancer activity of this compound is currently lacking, its benzoxazine core structure provides a strong rationale for its investigation as a repurposed drug candidate. The protocols and theoretical framework presented here offer a systematic approach to elucidating its potential efficacy and mechanism of action in cancer cells. Successful outcomes from these initial in vitro studies would warrant further investigation in preclinical in vivo models.

References

Aminochlorthenoxazin Scaffold: A Promising Framework for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminophenoxazinone core, a key structural feature of the broader class to which aminochlorthenoxazin belongs, represents a versatile scaffold for the development of novel therapeutic agents. Compounds based on this heterocyclic system have demonstrated a wide array of pharmacological activities, including potent anticancer, antibacterial, and antifungal properties.[1][2][3] This document provides an overview of the therapeutic potential of the aminophenoxazinone scaffold, along with detailed protocols for the synthesis and biological evaluation of its derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new drugs based on this promising chemical framework.

Therapeutic Potential

Derivatives of the aminophenoxazinone scaffold have shown significant promise in several key therapeutic areas:

  • Anticancer Activity: Aminophenoxazinones have emerged as a significant class of anticancer compounds, with demonstrated activity against a range of human cancer cell lines, including those of the lung, bone, breast, liver, and colon.[1] Notably, compounds such as Phx-1 and Phx-3 are among the most extensively studied for their potential in treating gastric and colon cancer, glioblastoma, and melanoma.[1][2][4] The proposed mechanism of action for their anticancer effects involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[1][5]

  • Antimicrobial Activity: Several aminophenoxazinone derivatives have exhibited notable antibacterial and antifungal activities.[1] For instance, Phx-1, Phx-2, and Phx-3 have shown activity against various non-tuberculous mycobacteria species.[1] This class of compounds holds potential for the development of new antibiotics to combat drug-resistant pathogens.

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported in vitro biological activities of various aminophenoxazinone derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Aminophenoxazinone Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phx-3LN229 (Glioblastoma)2.602 ± 0.087 (24h)[1][5]
Phx-3LN229 (Glioblastoma)1.655 ± 0.093 (48h)[1][5]
Phx-1NB-1 (Neuroblastoma)20[4]
Phx-3NB-1 (Neuroblastoma)0.5[4]
Derivative 2 (di-isopropyl substituents)A549 (Lung)3.71 ± 0.57[1]
Compound 3A549 (Lung)4.43 ± 0.64[1]
Pyridophenoxazinone Derivative 4HT-29 (Colon)0.001 - 0.007[1]
Pyridophenoxazinone Derivative 7SKMEL-28 (Melanoma)0.001 - 0.007[1]
Pyridophenoxazinone Derivative 4MCF-7 (Breast)0.001 - 0.007[1]
Pyridophenoxazinone Derivative 7G-361 (Melanoma)0.001 - 0.007[1]
NHPHCT116 (Colon)27.82 µg/mL[1]
NHPCOC1 (Ovarian)28.11 µg/mL[1]
NHPHepG2 (Liver)40.33 µg/mL[1]
NHPA549 (Lung)38.53 µg/mL[1]
Phx-3A549 (Lung)5.48 ± 0.38 µg/mL[1]
Phx-3HepG2 (Liver)6.58 ± 0.61[1]

Table 2: Antibacterial Activity of Aminophenoxazinone Derivatives (MIC Values)

CompoundBacterial StrainMIC (µg/mL)Reference
Phx-1Mycobacterium kansasii1.4 - 2.8[1]
Phx-2Mycobacterium kansasii1.4 - 2.8[1]
Phx-1, Phx-2, Phx-3Mycobacterium scrofulaceum1.4 - 2.8[1]
Phx-3Mycobacterium marinum>2.8[1]
Phx-3Mycobacterium intracellulare>2.8[1]

Experimental Protocols

Synthesis of Aminophenoxazinone Derivatives

A general method for the synthesis of the 2-aminophenoxazin-3-one scaffold involves the oxidative coupling of substituted 2-aminophenols.[6]

Protocol 1: Synthesis of 2-Amino-3H-phenoxazin-3-one [6]

Materials:

Procedure:

  • Dissolve 250 mg of 2-aminophenol in 10 mL of acetone.

  • In a separate flask, dissolve 430 mg of sodium iodate in 50 mL of deionized water.

  • Add the 2-aminophenol solution to the sodium iodate solution and stir the mixture for 10 minutes.

  • Add another solution of 250 mg of 2-aminophenol in 7 mL of acetone to the reaction mixture.

  • After 2 hours, add a solution of 950 mg of sodium iodate in 70 mL of deionized water.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Remove the acetone under reduced pressure.

  • Cool the remaining aqueous mixture in an ice bath.

  • Filter the resulting solid and wash it with cold water to obtain the crude product.

Biological Assays

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Aminophenoxazinone derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the aminophenoxazinone derivative in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Aminophenoxazinone derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the aminophenoxazinone derivative in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_mechanism cluster_cell Intracellular Events Aminophenoxazinone Aminophenoxazinone Derivative Mitochondria Mitochondria Aminophenoxazinone->Mitochondria Enters Cell ROS ROS Generation Mitochondria->ROS JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway AKT_mTOR AKT/mTOR Pathway Inhibition ROS->AKT_mTOR Apoptosis Apoptosis JNK_Pathway->Apoptosis AKT_mTOR->Apoptosis Cancer_Cell Cancer Cell

Caption: Proposed anticancer mechanism of aminophenoxazinones.

synthesis_workflow start Start aminophenol 2-Aminophenol Solution start->aminophenol na_iodate Sodium Iodate Solution start->na_iodate mix1 Mix and Stir aminophenol->mix1 na_iodate->mix1 add_aminophenol2 Add Second 2-Aminophenol Solution mix1->add_aminophenol2 add_iodate2 Add Second Sodium Iodate Solution add_aminophenol2->add_iodate2 stir Stir for 20 hours add_iodate2->stir evaporate Evaporate Acetone stir->evaporate cool_filter Cool and Filter evaporate->cool_filter product Crude Product cool_filter->product mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Serial Dilutions of Compound incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze

References

Unlocking the Antifungal Potential of Aminochlorthenoxazin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the exploration and development of novel antifungal agents with unique mechanisms of action. Aminochlorthenoxazin derivatives, belonging to the broader class of phenoxazines, represent a promising scaffold for the development of new antifungal therapeutics. While specific data on "this compound derivatives" is limited in publicly available research, the extensive investigation into structurally related phenoxazine (B87303) and benzoxazine (B1645224) compounds provides a strong foundation for understanding their antifungal potential. These compounds have demonstrated significant activity against a range of clinically relevant fungi, including species of Candida and Cryptococcus.

This document provides detailed application notes and experimental protocols for researchers investigating the antifungal properties of this compound derivatives and their analogs. It summarizes the available quantitative data, outlines methodologies for key experiments, and visualizes the postulated mechanisms of action through signaling pathway diagrams.

Data Presentation: Antifungal Activity of Phenoxazine Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various phenoxazine derivatives against pathogenic fungi, as reported in scientific literature. These values serve as a benchmark for assessing the potential efficacy of novel this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenoxazine Derivatives against Cryptococcus neoformans

Compound/AnalogMIC (µg/mL)Reference
Phenoxazine Analog 611 - 4[1]
Fluphenazine>16[1]
Trifluoperazine16[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Phenoxazine and Benzo[a]phenoxazine Derivatives against Candida Species

Compound/AnalogCandida albicans MIC (µg/mL)Candida Species (other)MIC (µg/mL)Reference
Phenoxazine Analog 612 - 8--[1]
Fluphenazine>16--[1]
Trifluoperazine16--[1]
Benzo[a]phenoxazine C34Varies14 Candida strainsVaries[2][3]
Benzo[a]phenoxazine C35Varies14 Candida strainsVaries[2][3]
Benzo[a]phenoxazine A42Varies14 Candida strainsVaries[2][3]
Benzo[a]phenoxazine A44Varies14 Candida strainsVaries[2][3]

Note: The original research articles should be consulted for specific strains and detailed experimental conditions.

Postulated Mechanisms of Antifungal Action

The antifungal activity of phenoxazine derivatives is believed to be multifactorial, primarily targeting fundamental cellular processes. Two key mechanisms have been proposed:

  • DNA Intercalation: The planar aromatic structure of the phenoxazine core allows these molecules to insert between the base pairs of fungal DNA. This intercalation distorts the DNA double helix, thereby inhibiting critical processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4]

  • Inhibition of the Ca2+/Calmodulin Signaling Pathway: Phenoxazines have been shown to inhibit calmodulin, a key calcium-binding protein. In fungi, the Ca2+/calmodulin pathway is crucial for various cellular functions, including stress response, morphogenesis (e.g., hyphal formation in Candida albicans), and virulence. By disrupting this pathway, phenoxazine derivatives can impair the fungus's ability to adapt to host environments and cause disease.

Mandatory Visualizations

Signaling Pathway Diagrams

DNA_Intercalation_Pathway Postulated DNA Intercalation and Damage Response Pathway cluster_ext Extracellular cluster_cell Fungal Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Aminochlorthenoxazin_Derivative This compound Derivative Cell_Membrane Cell Membrane Aminochlorthenoxazin_Derivative->Cell_Membrane Passive Diffusion DNA Fungal DNA Aminochlorthenoxazin_Derivative->DNA Intercalation DNA_Replication DNA Replication DNA->DNA_Replication Transcription Transcription DNA->Transcription DDR DNA Damage Response (DDR) Activation DNA->DDR DNA Lesions Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Signal Transduction Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Prolonged Arrest

Caption: DNA intercalation and subsequent DNA damage response.

Calmodulin_Inhibition_Pathway Postulated Ca2+/Calmodulin Signaling Inhibition Pathway cluster_ext Extracellular cluster_cell Fungal Cell Aminochlorthenoxazin_Derivative This compound Derivative Aminochlorthenoxazin_Derivative->Inhibition Stress Environmental Stress (e.g., Host Environment) Ca_Channel Ca2+ Channel Stress->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin CaM_Active Ca2+-CaM Complex Calmodulin->CaM_Active Binds Ca2+ Calcineurin Calcineurin CaM_Active->Calcineurin Activates Downstream Downstream Effectors (e.g., Transcription Factors) Calcineurin->Downstream Response Stress Response Virulence Morphogenesis Downstream->Response Inhibition->Calmodulin

Caption: Inhibition of the Ca2+/Calmodulin signaling pathway.

Experimental Workflow Diagram

Antifungal_Testing_Workflow General Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination Compound_Prep Prepare Stock Solution of This compound Derivative Serial_Dilution Perform Serial Dilutions of Compound in 96-well Plate Compound_Prep->Serial_Dilution Fungal_Culture Culture Fungal Strain Inoculum_Prep Prepare Standardized Fungal Inoculum Fungal_Culture->Inoculum_Prep Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at Appropriate Temperature and Duration Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubation_MIC->Read_MIC Subculture Subculture from Wells with No Growth onto Compound-Free Agar (B569324) Read_MIC->Subculture Incubation_MFC Incubate Agar Plates Subculture->Incubation_MFC Read_MFC Determine MFC (Lowest Concentration with No Fungal Growth) Incubation_MFC->Read_MFC

Caption: Workflow for antifungal susceptibility testing.

Experimental Protocols

The following protocols are based on established methods for antifungal susceptibility testing and can be adapted for the evaluation of this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an this compound derivative that inhibits the visible growth of a fungal strain.

Materials:

  • This compound derivative

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans, Cryptococcus neoformans)

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 0.5 McFarland standard

  • Sterile, disposable inoculation loops and spreaders

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C to ensure viability and purity.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform two-fold serial dilutions of the compound in the broth medium to achieve a range of desired concentrations. Typically, 100 µL of broth is added to wells 2-11, and 200 µL of the highest drug concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of an this compound derivative that results in fungal death.

Materials:

  • 96-well plates from the completed MIC assay

  • Agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing:

    • Following the determination of the MIC, select the wells showing no visible growth.

    • From each of these wells, and from the growth control well, take a 10-100 µL aliquot.

  • Plating:

    • Spot or spread the aliquot onto a labeled section of an agar plate.

  • Incubation:

    • Incubate the agar plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control well.

  • Reading the MFC:

    • The MFC is the lowest concentration of the compound from the MIC assay that results in no fungal growth or a significant reduction in CFU (e.g., ≥99.9% killing) on the subculture plate.

Conclusion

This compound derivatives, as part of the broader phenoxazine class of compounds, hold considerable promise as a scaffold for the development of novel antifungal agents. The protocols and data presented in this document provide a comprehensive framework for researchers to systematically evaluate their antifungal potential. By understanding their activity against key fungal pathogens and elucidating their mechanisms of action, the scientific community can advance the development of this promising class of compounds to address the growing challenge of antifungal resistance. Further research is warranted to synthesize and screen a library of this compound derivatives to establish a clear structure-activity relationship and to identify lead candidates for further preclinical and clinical development.

References

Application Note: Synthesis and Screening of Novel Aminochlorthenoxazin Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of novel aminochlorthenoxazin-based compound libraries and their subsequent high-throughput screening to identify potential therapeutic agents.

Introduction

This compound and its derivatives represent a novel class of heterocyclic compounds with potential for diverse biological activities. The synthesis of a combinatorial library of these compounds allows for the rapid exploration of the chemical space around this scaffold. High-throughput screening (HTS) of such libraries is a critical step in the drug discovery process, enabling the identification of "hit" compounds that modulate specific biological targets.[1] This application note outlines the synthetic strategy, screening protocols, and data analysis workflow for a library of novel this compound derivatives. While specific literature on aminoclorthenoxazin is limited, the methodologies presented here are adapted from established protocols for other heterocyclic compounds.

Data Presentation

Effective analysis of screening data is crucial for identifying promising lead compounds. Quantitative data from primary and secondary assays should be organized for clarity and comparative analysis.

Table 1: Primary High-Throughput Screening Hit Summary

Compound IDStructureConcentration (µM)% InhibitionHit (Yes/No)
ACTX-001[Insert]1068.4Yes
ACTX-002[Insert]1015.2No
ACTX-003[Insert]1089.1Yes
...............

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
ACTX-0013.11.295.7
ACTX-0030.91.099.2
............

Table 3: Cytotoxicity Profile of this compound Hits in a Human Cell Line (e.g., HEK293)

Compound IDCC50 (µM)Therapeutic Index (CC50/IC50)
ACTX-001> 50> 16.1
ACTX-00325.628.4
.........

Experimental Protocols

General Synthesis of this compound Library

This protocol describes a potential multi-component reaction for the synthesis of a diverse library of this compound derivatives.

Materials:

  • Substituted 2-aminophenols

  • Substituted α-chloro-aldehydes or α-chloro-ketones

  • Various primary or secondary amines

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) as a catalyst

  • (±)-Camphor-10-sulfonic acid ((±)-CSA) as a co-catalyst

  • Acetonitrile (B52724) (ACN) as solvent

  • Automated synthesis platform

Procedure:

  • Reaction Setup: In a 96-well reaction block, add substituted 2-aminophenol (B121084) (0.1 mmol), substituted α-chloro-aldehyde/ketone (0.1 mmol), and the desired amine (0.12 mmol) to each well containing acetonitrile (1 mL).

  • Catalyst Addition: To each well, add a solution of Cu(OTf)2 (10 mol%) and (±)-CSA (10 mol%) in acetonitrile.

  • Reaction Conditions: Seal the reaction block and heat at 80°C for 12-24 hours with stirring. Monitor the reaction progress by thin-layer chromatography or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction block to room temperature. The solvent is removed under reduced pressure. The residue in each well is redissolved in a suitable solvent (e.g., DMSO) and purified using automated parallel flash chromatography.

  • Characterization: The purity and identity of the synthesized compounds are confirmed by LC-MS and ¹H NMR. The final compounds are transferred to 96-well or 384-well plates for screening.

High-Throughput Screening (HTS) Protocol

This protocol outlines a general workflow for a cell-based or biochemical high-throughput screen.

Materials:

  • This compound compound library in DMSO

  • Assay plates (e.g., 384-well or 1536-well plates)

  • Automated liquid handling systems

  • Plate reader (e.g., for fluorescence, luminescence, or absorbance)

  • Assay-specific reagents (e.g., target enzyme, substrate, cells, detection reagents)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 20-100 nL) of each compound from the library stock plates to the assay plates to achieve the desired final concentration (e.g., 10 µM).

  • Assay Component Addition: Add other assay components, such as the target protein or cells, and necessary reagents to the assay plates using automated dispensers.

  • Incubation: Incubate the plates for a predetermined time at a specific temperature to allow for the compound to interact with the biological target.

  • Signal Detection: Add the detection reagents and measure the assay signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Normalize the raw data using positive and negative controls. Calculate the percent inhibition or activation for each compound and identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).[2]

Dose-Response and Cytotoxicity Assays

Confirmed hits from the primary screen are further evaluated to determine their potency and toxicity.

Dose-Response (IC50) Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • Perform the same HTS assay with these diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity (CC50) Protocol:

  • Plate a suitable human cell line (e.g., HEK293 or HepG2) in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the hit compounds for 24-48 hours.

  • Assess cell viability using a commercially available assay (e.g., MTT or CellTiter-Glo®).

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Experimental Workflow

G cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening cluster_validation Hit Validation S1 Reactant Plating (2-aminophenols, α-chloro-ketones, amines) S2 Catalyst Addition (Cu(OTf)2, (±)-CSA) S1->S2 S3 Reaction Incubation (80°C, 12-24h) S2->S3 S4 Purification (Parallel Flash Chromatography) S3->S4 S5 Characterization & Plating (LC-MS, NMR) S4->S5 H1 Compound Plating (Assay Plates) S5->H1 Screening Library H2 Reagent Addition (Enzyme/Cells) H1->H2 H3 Incubation H2->H3 H4 Signal Detection (Plate Reader) H3->H4 H5 Primary Hit Identification H4->H5 V1 Dose-Response Assay (IC50 Determination) H5->V1 Confirmed Hits V2 Cytotoxicity Assay (CC50 Determination) H5->V2 V3 Lead Compound Selection V1->V3 V2->V3

Caption: Workflow for this compound Library Synthesis and Screening.

Potential Signaling Pathway Modulation

Given the structural motifs present in aminoclorthenoxazin, a plausible mechanism of action could involve the modulation of kinase signaling pathways, which are frequently implicated in diseases such as cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation ACTX This compound (ACTX-003) ACTX->Inhibition Inhibition->RAF

Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.

References

Application Notes and Protocols: Aminochlorthenoxazin in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and clinical trial databases has revealed a significant lack of publicly available information regarding the use of Aminochlorthenoxazin in combination therapy studies. While the compound itself is cataloged in chemical databases, no preclinical or clinical research detailing its synergistic or additive effects with other therapeutic agents could be identified.

The searches conducted for "this compound combination therapy studies," "preclinical studies of this compound in combination," "clinical trials of this compound combination therapy," and "this compound signaling pathway interactions" did not yield any relevant results. Information is limited to the chemical identity of this compound and its synonyms.

Due to the absence of foundational research, it is not possible to provide the requested detailed Application Notes and Protocols. This includes:

  • Quantitative Data Presentation: Without experimental data, no summary tables of efficacy, dosage, or outcomes can be generated.

  • Experimental Protocols: No established methodologies for in vitro or in vivo studies involving this compound in combination therapy are available.

  • Signaling Pathway and Workflow Visualizations: The mechanism of action of this compound, particularly in the context of combination therapy, has not been elucidated, preventing the creation of any relevant diagrams.

Should research on this compound in combination therapy be published in the future, the development of the requested detailed documentation, including data summaries, protocols, and visualizations, would be feasible. Researchers interested in this compound would first need to conduct exploratory preclinical studies to establish its biological activity and potential for synergistic interactions.

Patent Landscape of Novel Benzoxazine Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the recent patent landscape for novel therapeutic uses of benzoxazine (B1645224) derivatives. It includes detailed application notes, experimental protocols, and quantitative data to support researchers in the fields of oncology, neurodegenerative diseases, and infectious diseases.

I. Therapeutic Applications and Mechanisms of Action

Recent patent literature and scientific publications highlight the expanding therapeutic potential of benzoxazine derivatives beyond their traditional use as antibacterial agents. Key areas of innovation include their application as anticancer agents, neuroprotective compounds, and novel antibiotics.

Anticancer Applications: Radiosensitization and Cytotoxicity

A significant area of development is the use of benzoxazine derivatives as anticancer agents, both as standalone cytotoxic compounds and as radiosensitizers.

Mechanism of Action: DNA-PK Inhibition

Certain novel benzoxazine derivatives have been identified as potent radiosensitizers. Their mechanism of action involves the inhibition of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks (DSBs) induced by radiation. By inhibiting DNA-PK, these compounds prevent cancer cells from repairing radiation-induced damage, leading to cell cycle arrest and apoptosis.[1] This targeted approach enhances the efficacy of radiotherapy while potentially reducing side effects.

The DNA-PK signaling pathway is initiated by the binding of the Ku70/80 heterodimer to a DNA double-strand break. This recruits the catalytic subunit, DNA-PKcs, which then autophosphorylates and phosphorylates other downstream targets to initiate the non-homologous end joining (NHEJ) repair pathway. Benzoxazine-based inhibitors block the kinase activity of DNA-PKcs, thereby halting this repair process.

DNA_PK_Pathway DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits NHEJ Non-Homologous End Joining (NHEJ) DNA_PKcs->NHEJ activates Apoptosis Apoptosis DNA_PKcs->Apoptosis leads to (when inhibited) Inhibitor Benzoxazine Derivative (Inhibitor) Inhibitor->DNA_PKcs inhibits NHEJ->DNA_DSB repairs

DNA-PK Signaling Pathway Inhibition by Benzoxazine Derivatives.

Cytotoxic 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines

Recent studies have focused on the synthesis and evaluation of 4-aryl-substituted 1,4-benzoxazine derivatives as potential anticancer agents. These compounds have demonstrated moderate to good potency against a range of cancer cell lines.[2][3] Structure-activity relationship (SAR) studies indicate that the presence of hydroxyl groups on the benzoxazine core and a para-amino group on the 4-aryl substituent significantly enhances cytotoxic activity.[2]

Neuroprotective Applications

Benzoxazine derivatives are also being explored for the treatment of neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's disease.[4] The proposed mechanism for some of these compounds involves the inhibition of specific kinases involved in neuronal cell death pathways.[4] Furthermore, certain 8-amino-1,4-benzoxazine derivatives have shown potent neuroprotective activity in vitro by inhibiting oxidative stress-mediated neuronal degeneration.[5] A recent patent also highlights the potential of dihydro-benzoxazine derivatives as orexin (B13118510) receptor agonists for treating neurological disorders.[6]

Antibacterial Applications

The historical application of benzoxazine derivatives as antibacterial agents continues to evolve. Patents describe pyrido[1,2,3-de][1][7]benzoxazine derivatives with potent activity against a range of bacteria.[7][8] These compounds often function as fluoroquinolone analogues, targeting bacterial DNA gyrase and topoisomerase IV.

II. Quantitative Data Summary

The following tables summarize the quantitative data for various novel benzoxazine derivatives from recent patents and publications.

Table 1: In Vitro Anticancer Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivatives [2]

Compound IDCancer Cell LineIC50 (µM)
14f PC-3 (Prostate)7.84
NHDF (Fibroblast)16.2
MDA-MB-231 (Breast)10.5
MIA PaCa-2 (Pancreatic)9.87
U-87 MG (Glioblastoma)11.3

Table 2: In Vivo Anticancer Activity of Eugenol-Derived Benzoxazine Derivatives [9]

CompoundDose (mg/Kg)Tumor Weight Reduction (%)
6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1][4]oxazine 80>50

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Pyrido[1,2,3-de][1][7]benzoxazine Derivatives [7]

Compound IDOrganismMIC (µg/mL)
Ia Staphylococcus aureus0.1
Escherichia coli0.05
Pseudomonas aeruginosa0.2
Ib Staphylococcus aureus0.2
Escherichia coli0.1
Pseudomonas aeruginosa0.78

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the patent literature for the synthesis and evaluation of novel benzoxazine derivatives.

Synthesis Protocols

Protocol 1: Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines via Buchwald-Hartwig Cross-Coupling [2]

This protocol describes a two-step process involving a cascade hydrogenation and reductive amination followed by a palladium-catalyzed cross-coupling reaction.

Synthesis_Workflow Start 2-Nitrophenoxyphenylethanone Step1 Cascade Hydrogenation & Reductive Amination (H2, Pd/C, Amine) Start->Step1 Intermediate 1,4-Benzoxazine Intermediate Step1->Intermediate Step2 Buchwald-Hartwig Cross-Coupling (Aryl Bromide, Pd(OAc)2, Ligand, Base) Intermediate->Step2 Final 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Step2->Final

Workflow for the Synthesis of 4-Aryl-1,4-benzoxazines.

Step 1: Cascade Hydrogenation and Reductive Amination

  • To a solution of the starting 2-nitrophenoxyphenylethanone in ethanol, add the desired primary amine and a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,4-benzoxazine intermediate, which can be used in the next step without further purification.

Step 2: Buchwald-Hartwig Cross-Coupling

  • In a sealed tube, combine the crude 1,4-benzoxazine intermediate, the desired aryl bromide, palladium(II) acetate (B1210297) (Pd(OAc)2), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., cesium carbonate).

  • Add anhydrous toluene (B28343) as the solvent.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 110 °C for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine.

Biological Assay Protocols

Protocol 2: In Vitro Anticancer Activity - CellTiter-Glo® Luminescent Cell Viability Assay [2]

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

  • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the benzoxazine derivatives in culture medium. Add the compounds to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Radiosensitization - Clonogenic Survival Assay [1]

This assay assesses the ability of a compound to enhance the cell-killing effects of ionizing radiation.

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 50-100 colonies per well after treatment. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with the benzoxazine derivative at a non-toxic concentration for a predetermined time (e.g., 24 hours) before irradiation.

  • Irradiation: Irradiate the cells with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting:

    • Fix the colonies with a mixture of methanol (B129727) and acetic acid.

    • Stain the colonies with 0.5% crystal violet solution.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group. Plot the surviving fraction as a function of the radiation dose on a log-linear scale to generate cell survival curves.

Protocol 4: DNA-PK Inhibition - Western Blot for Phospho-DNA-PKcs (Ser2056) [1]

This protocol is used to determine if a benzoxazine derivative inhibits the autophosphorylation of DNA-PKcs, a marker of its activation.

  • Cell Treatment and Lysis: Treat cells with the benzoxazine derivative and/or radiation. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (Ser2056) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the phospho-DNA-PKcs signal to the total DNA-PKcs or a loading control (e.g., β-actin) to determine the relative level of inhibition.

Protocol 5: Antibacterial Activity - Broth Microdilution for MIC Determination [7]

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the benzoxazine derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 6: In Vivo Anticancer Activity - Benzo(a)pyrene-Induced Fibrosarcoma Model [9]

This protocol describes an in vivo model to assess the anticancer efficacy of benzoxazine derivatives.

  • Tumor Induction: Induce fibrosarcoma in mice by subcutaneous injection of benzo(a)pyrene solution.

  • Compound Administration: Once tumors are established, administer the test compounds orally at various doses (e.g., 20, 40, and 80 mg/kg body weight) daily for a specified period (e.g., 30 days).

  • Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Also, monitor the body weight and general health of the animals.

  • Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them.

  • Data Analysis: Compare the tumor weights and volumes between the treated and control groups to determine the efficacy of the compounds.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Aminochlorthenoxazin and Related Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical "Aminochlorthenoxazin" is not found in standard chemical databases. The following procedures are based on best practices for the disposal of potentially hazardous, novel, or uncharacterized research chemicals. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal. If an SDS is not available, the compound must be treated as hazardous.

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the proper disposal of specialized chemical compounds.

Pre-Disposal Hazard Assessment

Before handling any waste, a thorough hazard assessment is mandatory. This process is critical for ensuring personal safety and environmental compliance.

  • Consult the Safety Data Sheet (SDS): The SDS is the definitive source of information. Pay close attention to Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), 10 (Stability and Reactivity), and 13 (Disposal Considerations).

  • Characterize the Waste: Identify all components of the waste stream. This includes the primary chemical (this compound), any solvents, and potential reaction byproducts.

  • Identify Hazards: Determine the specific hazards associated with the waste. Common chemical hazards are summarized in the table below.

Hazard ClassificationDescriptionExamples of Incompatible Materials to Avoid Mixing With
Flammable Liquids with a flash point below 60°C (140°F). Can be easily ignited.Oxidizers, Corrosives
Corrosive Acids (pH < 2) or bases (pH > 12.5) that can cause severe skin burns and metal corrosion.Flammables, Cyanides, Organic Solvents
Reactive Unstable chemicals that can react violently with water, air, or other substances, potentially exploding.Water (for water-reactives), Air (for pyrophorics)
Toxic Chemicals that are harmful or fatal if inhaled, ingested, or absorbed through the skin.Mixing with acids can generate toxic gas (e.g., cyanides)

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for collecting and disposing of chemical waste from the point of generation to final pickup.

  • Wear Appropriate Personal Protective Equipment (PPE): Based on the hazard assessment, at a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Select a Compatible Waste Container:

    • Use a container made of a material that will not react with the waste (e.g., glass for solvents, high-density polyethylene (B3416737) for corrosives).

    • The container must have a secure, leak-proof screw-on cap.

    • Ensure the container is clean and dry before use.

  • Label the Waste Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full, unabbreviated names of all chemical constituents.

    • The approximate percentage of each component.

    • The specific hazard(s) (e.g., Flammable, Toxic).

    • The date accumulation started.

  • Transfer Waste:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.

  • Segregate Waste Streams: Never mix incompatible waste types. Maintain separate, clearly labeled containers for different waste categories (e.g., halogenated solvents, non-halogenated solvents, acidic waste).

  • Store Waste Appropriately:

    • Keep waste containers securely capped at all times, except when adding waste.

    • Store containers in a designated satellite accumulation area that is under the control of the laboratory personnel.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

  • Request Disposal: Once a waste container is full or you are finished generating that waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not pour any chemical waste down the drain.

Visualized Workflows and Decision Processes

The following diagrams illustrate the key workflows and logical steps involved in the proper disposal of laboratory chemical waste.

cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Waste Accumulation cluster_disposal Phase 3: Final Disposal A Review Experiment & Identify Waste Streams B Consult SDS for this compound & Solvents A->B C Select & Pre-Label Waste Containers B->C D Generate Waste in Fume Hood C->D E Transfer Waste to Labeled Container D->E F Keep Container Capped & in Secondary Containment E->F G Container is 90% Full or Project Ends F->G H Move to Designated Waste Storage Area G->H I Submit Pickup Request to EHS H->I

Caption: Experimental workflow for chemical waste disposal in a laboratory setting.

start Waste Generated sds Consult SDS for Hazard Info start->sds is_hazardous Is Waste Hazardous? sds->is_hazardous non_haz Dispose as Non-Hazardous Waste (per EHS) is_hazardous->non_haz  No segregate Segregate by Hazard Class (Flammable, Corrosive, etc.) is_hazardous->segregate  Yes ehs_pickup Arrange for EHS Pickup segregate->ehs_pickup

Caption: Logical decision-making process for chemical waste segregation.

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